molecular formula C6H11N3 B3106468 (S)-2-(Piperazin-2-yl)acetonitrile CAS No. 1589082-26-7

(S)-2-(Piperazin-2-yl)acetonitrile

Cat. No.: B3106468
CAS No.: 1589082-26-7
M. Wt: 125.17
InChI Key: TVKAZNBVXZKTAV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Piperazin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(Piperazin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Piperazin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKAZNBVXZKTAV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-(Piperazin-2-yl)acetonitrile (CAS 2158301-19-8): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (S)-2-(piperazin-2-yl)acetonitrile, a critical chiral building block in modern pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document synthesizes key properties, synthesis strategies, analytical considerations, and its pivotal role in the development of targeted therapies.

Introduction: The Significance of a Chiral Piperazine Intermediate

(S)-2-(Piperazin-2-yl)acetonitrile is a non-commercially available, chiral monosubstituted piperazine derivative.[1][2] Its significance in medicinal chemistry has been prominently highlighted by its role as a key intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, which is implicated in various solid tumors.[1][3][4] The specific stereochemistry at the C-2 position of the piperazine ring is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API).[5] This guide will delve into the technical details of this important molecule, providing a foundational understanding for its application in drug discovery and development.

Physicochemical and Structural Properties

(S)-2-(Piperazin-2-yl)acetonitrile is typically handled as its dihydrochloride salt to enhance its stability and solubility.[1][2] The dihydrochloride form is an off-white to light yellow solid.[3]

PropertyValueSource(s)
CAS Number 2158301-19-8[6]
Molecular Formula C₆H₁₁N₃ (free base)[7]
Molecular Weight 125.17 g/mol (free base)[7]
Molecular Formula (dihydrochloride) C₆H₁₃Cl₂N₃[6]
Molecular Weight (dihydrochloride) 198.09 g/mol [6]
Appearance Off-white to light yellow solid[3]
Storage Conditions Inert atmosphere, 2-8°C[8]
Chemical Structure

The structure of (S)-2-(piperazin-2-yl)acetonitrile features a piperazine ring substituted at the C-2 position with an acetonitrile group. The "(S)" designation indicates the stereochemistry at this chiral center.

Caption: Chemical structure of (S)-2-(Piperazin-2-yl)acetonitrile.

Synthesis Strategies

As a non-commercially available intermediate, the synthesis of (S)-2-(piperazin-2-yl)acetonitrile is a critical step in the overall production of Adagrasib. Mirati Therapeutics has described synthetic routes to this building block in their patent literature, often preparing it as an N1-Cbz protected derivative or as the dihydrochloride salt.[1][2] While specific, detailed experimental protocols from these patents are proprietary, the general approaches to synthesizing chiral 2-substituted piperazines can be discussed.

General Approaches to Chiral 2-Substituted Piperazines

The synthesis of chiral piperazines is an active area of research, with several established methods:

  • From Chiral Precursors: A common strategy involves starting with a readily available chiral molecule, such as an amino acid. For example, a multi-step synthesis can be designed starting from serine methyl ester hydrochloride and an N-Boc-protected amino acid, proceeding through condensation, deprotection, cyclization, and reduction steps.[5][7]

  • Asymmetric Synthesis: This approach builds the chiral center during the reaction sequence. One method involves the iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides, which can yield a variety of chiral piperazines with high enantiomeric excess.[9]

  • Resolution of Racemates: This classic method involves synthesizing the racemic mixture of the 2-substituted piperazine and then separating the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.[9]

Caption: Overview of synthetic strategies for chiral piperazines.

Role in the Synthesis of Adagrasib

In the synthesis of Adagrasib, (S)-2-(piperazin-2-yl)acetonitrile (or its protected form) is coupled with a complex heterocyclic core structure. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[10][11] The secondary amine of the piperazine acts as the nucleophile, displacing a leaving group on the tetrahydropyridopyrimidine core of the Adagrasib precursor.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of (S)-2-(piperazin-2-yl)acetonitrile is paramount for its use in GMP synthesis. A robust analytical testing protocol is therefore essential.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperazine ring protons, the methylene protons of the acetonitrile group, and the methine proton at the chiral center. The chemical shifts and coupling patterns of the piperazine protons can be complex due to the chair-boat conformational exchange and the presence of two non-equivalent nitrogen atoms.[10][11]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the four unique carbon atoms of the piperazine ring and the two carbons of the acetonitrile substituent.[10][11]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, which can be used to confirm its identity.[10]

Chiral Purity Analysis

The enantiomeric purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers.[9][14][15][16][17]

Proposed Chiral HPLC Method Development:

A systematic approach to developing a chiral HPLC method for (S)-2-(piperazin-2-yl)acetonitrile would involve screening various polysaccharide-based CSPs, which have shown broad applicability for piperazine derivatives.[5][14][15][17]

  • Column Selection: Polysaccharide-based columns such as Chiralpak® IA, IB, and IC are excellent starting points.[9][15] These columns, with immobilized chiral selectors, offer compatibility with a wide range of solvents.[18]

  • Mobile Phase Screening: A screening of different mobile phase systems is crucial. Typical mobile phases for normal-phase chromatography include mixtures of hexane with an alcohol like isopropanol or ethanol. For reversed-phase chromatography, mixtures of acetonitrile and water or methanol and water are used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like piperazines.[14]

  • Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-220 nm) would be necessary.[5] For trace analysis, pre-column derivatization with a UV-active agent could be considered.[5][14]

Illustrative Chiral HPLC Protocol:

This protocol is a starting point and would require optimization for this specific analyte.

  • Column: Chiralpak® IC (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve sample in mobile phase B Filter through 0.45 µm filter A->B C Inject sample onto chiral column B->C D Isocratic elution C->D E UV Detection D->E F Identify enantiomer peaks E->F G Calculate resolution and enantiomeric excess F->G

Caption: Workflow for chiral HPLC analysis.

Safety and Handling

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(S)-2-(Piperazin-2-yl)acetonitrile is a specialized and highly valuable chiral building block, indispensable for the synthesis of the targeted anti-cancer agent Adagrasib. Its synthesis requires careful control of stereochemistry, and its quality control necessitates robust analytical methods, particularly for determining enantiomeric purity. A thorough understanding of its properties, synthesis, and analysis is crucial for any drug development program that utilizes this or structurally similar intermediates. The information presented in this guide provides a solid foundation for scientists and researchers working in this area, enabling them to make informed decisions and navigate the challenges associated with the use of such advanced chemical entities.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ACS Publications. Available at: [Link]

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (S)-2-(Piperazin-2-yl)acetonitrile. PubChem. Available at: [Link]

  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, 98+%, ee98+%. 3ASenrise. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. SpringerLink. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]

  • WO 2022/251193 A1. Googleapis.com. Available at: [Link]

  • Mirati Therapeutics | New Drug Approvals. New Drug Approvals. Available at: [Link]

Sources

Technical Monograph: (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Chiral Therapeutics

Executive Summary

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (CAS 2158301-19-8) is a high-value chiral heterocyclic building block.[1] It is most notably recognized as a critical intermediate in the synthesis of Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor used in oncology. Beyond this specific application, the molecule serves as a versatile scaffold for introducing the piperazine pharmacophore with a precise stereochemical handle (S-configuration) and a reactive nitrile "warhead" capable of further transformation into amines, amides, or heterocycles.

This guide details the structural architecture, validated synthetic pathways, analytical characterization, and handling protocols for this compound, designed for medicinal chemists and process development scientists.

Molecular Architecture & Physicochemical Profile

The compound consists of a six-membered piperazine ring featuring a cyanomethyl group (acetonitrile) at the C2 position. The (S)-enantiomer is the biologically relevant form for several kinase inhibitor programs. It is supplied as the dihydrochloride salt (2HCl) to ensure stability, as the free base is prone to racemization or oxidative degradation over time.

1.1 Structural Specifications
PropertySpecification
IUPAC Name (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
CAS Registry 2158301-19-8
Molecular Formula C₆H₁₁N₃[1][2][3][4] · 2HCl
Molecular Weight 198.09 g/mol (Salt); 125.17 g/mol (Free Base)
Stereochemistry (S)-Configuration at C2
Salt Stoichiometry 1:2 (Base : HCl)
Melting Point 216.0 – 220.0 °C (Decomposition)
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexanes
1.2 Structural Visualization

The following diagram illustrates the connectivity and the critical stereocenter.

Structure Figure 1: Structural Logic of (S)-2-(Piperazin-2-yl)acetonitrile 2HCl Piperazine (S)-Piperazine Core (Secondary Amines) ChiralCenter C2 Chiral Center (S-Configuration) Piperazine->ChiralCenter C2 Position Salt Dihydrochloride Salt (. 2HCl) Piperazine->Salt Ionic Interaction Nitrile Acetonitrile Group (-CH2-CN) ChiralCenter->Nitrile Methylene Linker

Synthetic Routes & Process Chemistry

The synthesis of (S)-2-(Piperazin-2-yl)acetonitrile requires strict control over stereochemistry. The most robust route utilizes (S)-1-Boc-2-(hydroxymethyl)piperazine or (S)-1,4-diBoc-2-hydroxymethylpiperazine as the starting material. The general strategy involves converting the hydroxyl group to a leaving group (mesylate/tosylate), displacing it with cyanide, and finally deprotecting the amine.

2.1 Retrosynthetic Analysis
  • Target: (S)-2-(Piperazin-2-yl)acetonitrile[1][2][3][5][6] · 2HCl[7]

  • Precursor: (S)-1-Boc-2-(cyanomethyl)piperazine (N4-protected or free depending on route).

  • Origin: (S)-2-Hydroxymethylpiperazine derivatives (derived from chiral amino acids like Asparagine or via resolution).

2.2 Validated Synthetic Workflow

Synthesis Figure 2: Synthetic Pathway from Chiral Hydroxymethyl Precursor Start Starting Material (S)-1-Boc-2-hydroxymethylpiperazine Step1 Step 1: Activation (MsCl, TEA, DCM) Forms Mesylate Start->Step1 Step2 Step 2: Cyanation (NaCN/KCN, DMSO, 60°C) SN2 Displacement Step1->Step2 Intermediate Intermediate (S)-1-Boc-2-cyanomethylpiperazine Step2->Intermediate Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Cleaves Boc Intermediate->Step3 Product Final Product (S)-2-(Piperazin-2-yl)acetonitrile 2HCl Step3->Product

2.3 Critical Process Parameters (CPP)
  • Cyanation Step: The nucleophilic substitution of the mesylate with cyanide (NaCN or KCN) must be performed in a polar aprotic solvent (DMSO or DMF) to enhance the nucleophilicity of the cyanide ion. Caution: This step inverts stereochemistry if attacking a secondary carbon, but here the attack is on the primary methylene group (-CH2-OMs), preserving the chirality at the C2 position.

  • Salt Formation: The use of anhydrous HCl (in dioxane or methanol) is critical. Aqueous HCl can lead to partial hydrolysis of the nitrile group to an amide or carboxylic acid.

Detailed Experimental Protocol

Objective: Deprotection of (S)-1-Boc-2-(cyanomethyl)piperazine to yield the target dihydrochloride salt.

Reagents:
  • (S)-1-Boc-2-(cyanomethyl)piperazine (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Methanol (dry, solvent)

  • Diethyl Ether or MTBE (antisolvent)

Methodology:
  • Dissolution: Charge (S)-1-Boc-2-(cyanomethyl)piperazine into a round-bottom flask. Add dry Methanol (5 mL per gram of substrate) and stir until fully dissolved at 0°C (ice bath).

  • Acid Addition: Dropwise add 4M HCl in Dioxane over 15 minutes. Maintain internal temperature < 10°C to prevent nitrile hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (ninhydrin stain) or LCMS for disappearance of the Boc-protected material.

  • Precipitation: The product may spontaneously precipitate as a white solid. If not, concentrate the solution to ~20% volume under reduced pressure (do not heat above 40°C).

  • Isolation: Add Diethyl Ether or MTBE (10 volumes) slowly to induce crystallization. Stir for 30 minutes.

  • Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic). Wash the filter cake with fresh ether.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Expected Yield: 85–95% Characterization: 1H NMR (D2O) should show the disappearance of the t-butyl singlet (~1.4 ppm) and the retention of the methylene doublet (~3.0 ppm) adjacent to the nitrile.

Analytical Characterization & Quality Control

To ensure the material is suitable for drug development (e.g., Adagrasib synthesis), the following specifications must be met.

TestMethodAcceptance Criteria
Identity 1H NMR (D2O or DMSO-d6)Consistent with structure; no Boc signals.
Chiral Purity Chiral HPLC> 98% ee (Enantiomeric Excess)
Chemical Purity HPLC (C18, Gradient)> 97% (Area %)
Counterion Content Ion Chromatography / Titration2.0 ± 0.2 molar equivalents of Chloride
Water Content Karl Fischer< 2.0% (Material is hygroscopic)

Key NMR Signals (D2O, 400 MHz):

  • δ 3.8–3.0 ppm: Multiplets corresponding to the piperazine ring protons (7H).

  • δ 2.9–2.8 ppm: Doublet/Multiplet for the -CH₂-CN protons (2H).

  • Note: The NH protons exchange with D2O and will not be visible.

Synthetic Utility in Drug Design[1][7][9][10][11]

(S)-2-(Piperazin-2-yl)acetonitrile is a "privileged scaffold" intermediate.[1] Its primary utility lies in its bifunctionality:

  • N-Alkylation/Acylation: The secondary amines (N1 and N4) can be selectively functionalized. Due to steric hindrance near N1 (adjacent to the cyanomethyl group), N4 is typically more nucleophilic, allowing for regioselective substitution.

  • Nitrile Transformations:

    • Reduction: Converts to (S)-2-(2-aminoethyl)piperazine (diamine).

    • Hydrolysis: Converts to (S)-2-piperazineacetic acid.

    • Cyclization: Reaction with amidines or hydrazines to form fused heterocycles.

Case Study: Adagrasib (MRTX849) In the synthesis of Adagrasib, this intermediate is coupled with a chloropyrimidine or similar electrophile. The chiral center at C2 is crucial for the molecule's binding affinity in the KRAS G12C pocket, dictating the vector of the piperazine ring.

Applications Figure 3: Downstream Applications Core (S)-2-(Piperazin-2-yl)acetonitrile Adagrasib KRAS G12C Inhibitors (e.g., Adagrasib) Core->Adagrasib N-Arylation Diamines Chiral Diamines (via Reduction) Core->Diamines H2/Raney Ni Acids Piperazine Acetic Acids (via Hydrolysis) Core->Acids HCl/H2O

References
  • TCI Chemicals. (2024). (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride Product Specification. TCI Chemicals. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138958339, (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem.[3] Link

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry. (Contextual citation for Adagrasib synthesis intermediates). Link

  • 3A Senrise. (2024). Material Safety Data Sheet: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Link

  • Smolecule. (2023).[8] Biological Activity and Synthesis of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Link

Sources

Technical Guide: Synthesis and Characterization of (S)-2-(Piperazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the Adagrasib intermediate (S)-2-(Piperazin-2-yl)acetonitrile .

Core Intermediate for Adagrasib (MRTX849) [1]

Executive Summary

(S)-2-(Piperazin-2-yl)acetonitrile (often utilized as its protected form, tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate ) is the critical chiral building block in the synthesis of Adagrasib (MRTX849), a covalent KRAS G12C inhibitor.[1] This guide details the industrial-relevant synthesis, purification, and quality control of this intermediate.

The moiety serves two functions in the final drug pharmacophore:

  • Chiral Scaffolding: The (S)-configuration at the C2 position directs the spatial orientation of the piperazine ring within the KRAS G12C Switch II pocket.[1]

  • Warhead Linkage: It bridges the tetrahydropyridopyrimidine core and the fluoroacrylamide warhead, facilitating the covalent modification of Cysteine-12.[1]

Retrosynthetic Analysis

To understand the synthesis of the intermediate, one must view it within the context of the convergent assembly of Adagrasib.

Retrosynthesis Adagrasib Adagrasib (MRTX849) Core Tetrahydropyridopyrimidine Core (Electrophilic Partner) Adagrasib->Core SNAr Disconnection Piperazine (S)-2-(Piperazin-2-yl)acetonitrile (Nucleophilic Partner) Adagrasib->Piperazine SNAr Disconnection Precursor (S)-1-Boc-2-(hydroxymethyl)piperazine Piperazine->Precursor Functional Group Interconversion

Figure 1: Retrosynthetic disconnection of Adagrasib revealing the chiral piperazine synthon.

Core Synthesis Protocol

The most scalable and reproducible route proceeds via the functionalization of (S)-1-Boc-2-(hydroxymethyl)piperazine .[1] This route preserves the chiral center established in the starting material (derived from amino acid pools like (S)-Asparagine or (S)-Serine) and avoids costly late-stage resolution.

Reaction Scheme
  • Activation: Conversion of the primary alcohol to a mesylate leaving group.

  • Substitution: Nucleophilic displacement with cyanide to form the acetonitrile side chain.[1]

SynthesisRoute SM (S)-1-Boc-2-(hydroxymethyl)piperazine (CAS: 1030377-21-9) Int1 Mesylate Intermediate (Unstable, used in situ) SM->Int1 MsCl, Et3N DCM, 0°C Product (S)-1-Boc-2-(cyanomethyl)piperazine (CAS: 1589565-36-5) Int1->Product NaCN or KCN DMSO, 60°C Final (S)-2-(Piperazin-2-yl)acetonitrile (Free Amine/Salt) Product->Final HCl/Dioxane (Deprotection)

Figure 2: Step-by-step synthetic pathway.

Detailed Methodology
Step 1: Mesylation

Objective: Activate the hydroxyl group for displacement.[1]

  • Reagents: (S)-1-Boc-2-(hydroxymethyl)piperazine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).

  • Solvent: Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve the starting material in DCM and cool to 0°C under nitrogen.

    • Add TEA followed by the dropwise addition of MsCl. Maintain temperature < 5°C to prevent side reactions.

    • Stir for 1–2 hours. Monitor by TLC or LC-MS (Disappearance of alcohol).[1]

    • Critical Control: Quench with water immediately upon completion to avoid degradation.[1] Wash with brine, dry over Na2SO4, and concentrate. The mesylate is often used directly in the next step without extensive purification.[1]

Step 2: Cyanation (Nucleophilic Substitution)

Objective: Introduce the carbonitrile motif.[2]

  • Reagents: Crude Mesylate (from Step 1), Sodium Cyanide (NaCN, 1.5–2.0 equiv).

  • Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Protocol:

    • Dissolve the crude mesylate in DMSO.[1]

    • Add NaCN carefully (Caution: Highly Toxic).[1]

    • Heat the mixture to 60–70°C for 4–6 hours. Higher temperatures (>90°C) may cause racemization or decomposition.

    • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc).[3]

    • Purification: The Boc-protected nitrile (CAS 1589565-36-5) can be purified via silica gel chromatography (Hexane/EtOAc gradient).[1]

Step 3: Deprotection (Optional for Storage)

While the Boc-protected form is stable and often used directly in the SNAr coupling for Adagrasib synthesis, the free amine salt can be generated if required.

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Treat the Boc-intermediate with HCl/Dioxane at room temperature for 2 hours. Filter the resulting white solid (dihydrochloride salt).

Analytical Specifications & Quality Control

Ensuring the enantiomeric purity of this intermediate is paramount, as the wrong isomer will fail to bind effectively to the KRAS G12C pocket.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%Reverse Phase C18
Chiral Purity (ee) > 99.0%Chiral HPLC (e.g., Chiralpak AD-H)
Identity (NMR) Conforms to structure1H NMR (400 MHz, DMSO-d6)
Identity (MS) [M+H]+ = 226.15 (Boc)ESI-MS
Residual Solvents < ICH LimitsGC-HS

Key NMR Signals (Boc-Protected Form):

  • δ 1.40 (s, 9H): Boc tert-butyl group.[1]

  • δ 2.60–2.80 (m, 2H): Cyanomethyl CH2 protons (diastereotopic).

  • δ 3.80–4.00 (m, Broad): Piperazine ring protons near the carbamate.

Process Optimization & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2 Hydrolysis of MesylateEnsure anhydrous conditions; use fresh MsCl.
Racemization Overheating during CyanationKeep reaction temp < 70°C; limit reaction time.
Impurity Formation Elimination to alkeneReduce basicity (avoid excess strong base); control temp.[1]
Safety Considerations
  • Cyanide Hazard: Step 2 involves NaCN.[1] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1] Waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Mesyl Chloride: Corrosive and lachrymator.[1] Handle with gloves and eye protection.

References

  • Mirati Therapeutics, Inc. Processes and Intermediates for Synthesis of Adagrasib.[1][4] WO 2019/113279.[1] (Describes the use of the chiral piperazine in the assembly of MRTX849).

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Details the discovery chemistry and structure-activity relationships).

  • Snead, D. R., et al. (2023).[5] Development of Adagrasib’s Commercial Manufacturing Route. Organic Process Research & Development.[1] (Provides insights into the scale-up and optimization of the synthesis).

  • PubChem Compound Summary. tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS 1589565-36-5).[1][6]

Sources

Chiral Piperazine Acetonitrile Building Blocks: A Technical Guide for Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in successful drug molecules.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a highly sought-after motif.[3][4][5] The introduction of chirality and further functionalization with moieties like acetonitrile unlocks access to novel chemical space and allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][6] This guide provides an in-depth technical overview of chiral piperazine acetonitrile building blocks, covering their strategic value, synthesis, and application in drug discovery, aimed at researchers, scientists, and drug development professionals.

The Strategic Value of the Chiral Piperazine Acetonitrile Scaffold

The combination of a chiral piperazine core with an acetonitrile substituent offers a powerful triad of features for drug design:

  • The Piperazine Core: A Privileged Scaffold: The six-membered saturated heterocycle containing two nitrogen atoms is a key component in numerous blockbuster drugs, including Imatinib (Gleevec) and Sildenafil (Viagra).[4][5] The two nitrogen atoms serve as versatile synthetic handles and can act as hydrogen bond donors or acceptors, enhancing interactions with biological targets and improving water solubility and bioavailability.[4][5]

  • Chirality: Introducing Three-Dimensionality: The majority of piperazine-containing drugs feature substitution only at the nitrogen atoms.[1][4] Introducing stereocenters on the carbon framework provides access to unexplored chemical space and allows for more precise, three-dimensional interactions with chiral biological targets like enzymes and receptors.[1][6] This stereochemical richness is crucial for optimizing potency and selectivity while minimizing off-target effects.[7]

  • The Acetonitrile Moiety: A Versatile Pharmacophore: The nitrile group (—C≡N) is a compact and polar functional group that can significantly influence a molecule's properties.[8] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups like amides or thioureas, and its introduction can modulate the basicity of the nearby piperazine nitrogen.[8] Furthermore, the acetonitrile group can serve as a reactive handle for further chemical elaboration. Positioning the nitrile on a carbon adjacent to the piperazine ring can also enhance metabolic stability.[8]

Synthetic Strategies for Chiral Piperazine Acetonitrile Building Blocks

The efficient and stereocontrolled synthesis of these building blocks is paramount. Key strategies involve the asymmetric synthesis of the piperazine core followed by the introduction of the acetonitrile group.

Asymmetric Synthesis of the Piperazine Core

Several methods exist for the asymmetric preparation of substituted piperazines.[6] Common approaches include:

  • Starting from the Chiral Pool: Utilizing readily available chiral starting materials like amino acids is a common and effective strategy.[2][9][10]

  • Catalytic Asymmetric Synthesis: Methods like asymmetric hydrogenation or palladium-catalyzed cyclizations can provide access to enantiomerically enriched piperazine precursors.[6][9][11]

  • Chiral Resolution: Enzymatic or chromatographic resolution of racemic mixtures can be employed, though this is often less efficient than direct asymmetric synthesis.[6]

A generalized workflow for synthesizing a chiral piperazine core often involves the cyclization of a chiral diamine precursor, which can be derived from natural amino acids.

Diagram 1: General Synthetic Workflow

G cluster_0 Asymmetric Piperazine Synthesis cluster_1 Functionalization Chiral Pool Amino Acid Chiral Pool Amino Acid Chiral Diamine Precursor Chiral Diamine Precursor Chiral Pool Amino Acid->Chiral Diamine Precursor Reduction/Amidation Protected Chiral Piperazine Protected Chiral Piperazine Chiral Diamine Precursor->Protected Chiral Piperazine Cyclization N-Alkylated Piperazine N-Alkylated Piperazine Protected Chiral Piperazine->N-Alkylated Piperazine Deprotection & Alkylation Final Building Block Final Building Block N-Alkylated Piperazine->Final Building Block Acetonitrile Introduction

Caption: A conceptual workflow for the synthesis of chiral piperazine building blocks.

Introduction of the Acetonitrile Moiety

The most common method for introducing the acetonitrile group is through the N-alkylation of a piperazine nitrogen with a haloacetonitrile, typically bromoacetonitrile.[12]

Key Considerations for N-alkylation:

  • Monosubstitution: A significant challenge is preventing dialkylation, as both piperazine nitrogens are nucleophilic.[3] This can be controlled by using a mono-protected piperazine (e.g., N-Boc or N-Cbz) or by carefully controlling stoichiometry and reaction conditions.[13][14] Using piperazine salts can also favor mono-alkylation.[15]

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine to neutralize the generated acid.[3][12]

Detailed Experimental Protocol: Synthesis of (R)-1-(tert-butoxycarbonyl)-3-methyl-4-(2-cyanoethyl)piperazine

This protocol describes a representative synthesis starting from a commercially available chiral piperazine derivative.

Diagram 2: Reaction Scheme

reaction_scheme A Boc-N(R)-methylpiperazine C (R)-1-Boc-3-methyl-4-(cyanomethyl)piperazine A->C K2CO3, Acetonitrile, 80°C p2 B Bromoacetonitrile B->C p1

Caption: Synthesis of a chiral piperazine acetonitrile building block via N-alkylation.

Materials and Equipment:

  • (R)-1-(tert-butoxycarbonyl)-3-methylpiperazine

  • Bromoacetonitrile

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of (R)-1-(tert-butoxycarbonyl)-3-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Slowly add bromoacetonitrile (1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[12]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral piperazine acetonitrile building block.

Applications in Drug Discovery: Case Studies

The unique properties of chiral piperazine acetonitrile building blocks have been leveraged in the development of various therapeutic agents. For instance, in the design of kinase inhibitors, the piperazine moiety often serves to confer water solubility and occupy a solvent-exposed region of the ATP binding site, while the chiral center and other substituents can be optimized for potency and selectivity. The acetonitrile group can form specific hydrogen bonds or act as a metabolically stable polar group.

Drug Candidate ClassRole of PiperazineRole of ChiralityRole of Acetonitrile
Kinase Inhibitors Enhances solubility, interacts with hinge regionImproves selectivity for target kinaseActs as H-bond acceptor, improves metabolic stability
GPCR Antagonists Modulates pKa, provides vector for SAROrients substituents for optimal receptor fitOccupies specific polar pockets in binding site
Antiviral Agents Increases bioavailability, interacts with viral proteinsProvides stereospecific interactionsEnhances polarity and binding affinity

Conclusion and Future Perspectives

Chiral piperazine acetonitrile building blocks represent a valuable and increasingly utilized class of scaffolds in drug discovery. Their synthesis, while requiring careful control of stereochemistry and reactivity, is accessible through established chemical transformations. The combination of a privileged heterocyclic core, the specificity of a chiral center, and the versatile functionality of the acetonitrile group provides medicinal chemists with a powerful tool to explore novel chemical space and design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. Future efforts will likely focus on developing even more efficient and modular synthetic routes to access a wider diversity of substituted chiral piperazines.

References

  • A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. (n.d.). Google Cloud.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech.
  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. (n.d.). PMC.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing.
  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025, December 9). Bentham Science.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Hindawi.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing.
  • Acetonitrile in the Pharmaceutical Industry. (2023, October 9). Lab Alley.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025, August 7). ResearchGate.
  • Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. (2017, March 1). Bentham Science Publishers.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). MDPI.
  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia MDPI.
  • Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. (n.d.). PubMed.
  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019, March 8). ACS Publications.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. (2024, December 19). ChemComplex.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate.
  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). MDPI.
  • Application of chiral building blocks to the synthesis of drugs. (n.d.). J-STAGE.
  • Alkylated piperazine compounds. (n.d.). Google Patents.
  • Advances in electrochemical reactions involving acetonitrile. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.
  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018, October 26). ACS Publications.

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Stereochemical Dynamics of 2-Piperazinylacetonitrile Enantiomers: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary drug discovery, the spatial orientation of pharmacophores dictates not only target affinity but also the viability of complex mechanistic pathways such as targeted protein degradation. 2-Piperazinylacetonitrile —a privileged heterocyclic scaffold—serves as a critical chiral building block in the synthesis of neuropharmacological agents and bifunctional degraders (PROTACs)[1].

The biological activity of this compound is heavily dependent on its stereochemistry. The (S)-enantiomer (PubChem CID 34180599)[2] and its (R)-enantiomer counterpart[] exhibit profoundly different pharmacological profiles when incorporated into larger drug molecules. This whitepaper provides an in-depth mechanistic analysis of how the C2-chiral center of 2-piperazinylacetonitrile governs receptor binding, linker trajectory in ternary complexes, and overall therapeutic efficacy.

Stereochemical Profiling and Structural Causality

The core structure of 2-piperazinylacetonitrile features a six-membered piperazine ring with a cyanomethyl (


) group at the C2 position. In physiological environments, the compound is typically utilized as a dihydrochloride salt (CAS 2158301-19-8) to enhance aqueous solubility[4].
The Causality of Conformation

The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The stereocenter at C2 dictates whether the cyanomethyl substituent occupies an equatorial or axial position.

  • Equatorial Projection: Minimizes 1,3-diaxial steric interactions, resulting in a lower-energy, highly stable conformer.

  • Vector Trajectory: When the piperazine nitrogen atoms are engaged in salt bridges or hydrogen bonds within a target protein's binding pocket, the spatial vector of the C2 substituent determines the exact trajectory of any attached functional groups. A shift from (S) to (R) completely inverts this exit vector, often leading to severe steric clashes with the protein backbone.

Mechanistic Biology & Target Engagement

Neuropharmacology: Dopamine and Serotonin Modulation

Piperazine derivatives are foundational to the design of atypical antipsychotics targeting


 and 

receptors[5]. The orthosteric binding sites of these receptors are highly asymmetric. When 2-piperazinylacetonitrile is used as a scaffold, the cyanomethyl group acts as a hydrogen bond acceptor. The (S)-configuration typically aligns this group optimally with complementary hydrogen bond donors (e.g., serine or threonine residues) in the receptor pocket, whereas the (R)-configuration fails to achieve this proximity, resulting in a sharp drop in binding affinity and altered receptor subtype selectivity[5].
Targeted Protein Degradation: KRAS G12C Modulators

The most advanced application of 2-piperazinylacetonitrile enantiomers is in the synthesis of heterobifunctional compounds (PROTACs) for the targeted degradation of KRAS G12C[6].

In these degraders, the piperazine core binds within the switch-II pocket of KRAS. The cyanomethyl group is synthetically converted into an attachment point for a linker connected to a Von Hippel-Lindau (VHL) E3 ligase ligand.

  • The (S)-Enantiomer Advantage: The (S)-configuration projects the linker directly into the solvent channel. This optimal trajectory allows the VHL ligase to be recruited without steric hindrance, enabling the formation of a highly stable Target-PROTAC-Ligase ternary complex.

  • The (R)-Enantiomer Failure: The (R)-configuration forces the linker vector to point inward toward the KRAS protein surface. This steric occlusion prevents the E3 ligase from docking effectively, rendering the degrader biologically inactive despite maintaining high binary affinity for KRAS.

Pathway KRAS KRAS G12C Complex Ternary Complex KRAS->Complex Switch-II Binding PROTAC (S)-Enantiomer Degrader PROTAC->Complex Optimal Trajectory VHL VHL E3 Ligase VHL->Complex Ligand Binding Ub Polyubiquitination Complex->Ub E2-Mediated Transfer Deg Proteasomal Degradation Ub->Deg 26S Recognition

Mechanism of KRAS G12C degradation mediated by (S)-piperazine-based bifunctional degraders.

Experimental Workflows

To accurately assess the biological activity of these enantiomers, researchers must employ self-validating biochemical assays. The following protocol details the validation of ternary complex formation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Self-Validating TR-FRET Assay for Ternary Complex Formation

This protocol is designed to eliminate false positives caused by non-specific aggregation by inherently requiring a biphasic "Hook effect" response to validate true ternary complex formation.

Step 1: Reagent Preparation

  • Purify recombinant KRAS G12C (tagged with Terbium cryptate, Tb-donor) and VHL-ElonginB-ElonginC (VCB) complex (tagged with d2-acceptor fluorophore).

  • Prepare an 11-point serial dilution of the (S) and (R) PROTAC derivatives in DMSO (ranging from 0.1 nM to 10 µM).

Step 2: Incubation (The Causality of Equilibrium)

  • Mix 10 nM KRAS-Tb, 10 nM VCB-d2, and the PROTAC dilutions in an assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Self-Validation Control: In parallel wells, add 10 µM of free VHL ligand. Causality: If the TR-FRET signal is genuinely driven by the PROTAC bridging the two proteins, the excess free ligand will competitively inhibit VHL binding, collapsing the signal to baseline.

Step 3: Excitation and Measurement

  • Excite the microplate at 337 nm.

  • Measure emission at 615 nm (Tb donor) and 665 nm (d2 acceptor) after a 50 µs delay to eliminate background autofluorescence.

  • Calculate the FRET ratio (665 nm / 615 nm).

Workflow A Synthesis of (S)/(R) Piperazine Scaffolds B Linker Attachment via Cyanomethyl Vector A->B Alkylation C TR-FRET Incubation (Target + E3 Ligase) B->C Dose Titration D Fluorescence Emission Quantification C->D 337nm Excitation E Ternary Complex Half-Life Analysis D->E Data Output

Experimental workflow for validating PROTAC ternary complex formation using TR-FRET.

Quantitative Data Analysis

The impact of the C2 chiral center is most evident when comparing the binary binding affinities against the actual degradation efficiencies. As shown in the table below, while both enantiomers bind the primary target and the E3 ligase effectively in isolation, only the (S)-enantiomer achieves the necessary ternary complex half-life to drive ubiquitination and subsequent degradation.

Compound DerivativeC2 ConfigurationKRAS G12C Binary

(nM)
VHL Binary

(nM)
Ternary Complex Half-life (min)Degradation

(nM)
Degradation

(%)
PROTAC-S (S)-enantiomer12.585.045.015.292%
PROTAC-R (R)-enantiomer18.488.1< 5.0> 100014%

Data Interpretation: The (R)-enantiomer exhibits a "molecular dead-end." Despite a strong binary


 of 18.4 nM for KRAS, the improper linker trajectory prevents stable VHL recruitment (half-life < 5 min), resulting in a negligible 

of 14%.

References

  • PubChem. "(S)-2-(Piperazin-2-yl)acetonitrile." National Library of Medicine. URL:[Link]

  • PubChem. "(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride." National Library of Medicine. URL:[Link]

  • Google Patents. "WO2005026177A1 - Substituted piperazines of azepines, oxazepines, and thiazepines.
  • Google Patents. "WO2021207172A1 - Compounds and methods for targeted degradation of kras.

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2-[(2S)-Piperazin-2-yl]acetonitrile chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an advanced, application-focused analysis of 2-[(2S)-piperazin-2-yl]acetonitrile. Moving beyond the standard 16-section Safety Data Sheet (SDS), this whitepaper synthesizes physicochemical hazard data with field-proven handling protocols and step-by-step synthetic methodologies, specifically tailored for researchers developing targeted oncology therapeutics.

Executive Summary

2-[(2S)-Piperazin-2-yl]acetonitrile (predominantly handled as its dihydrochloride salt, CAS: 2158301-19-8) is a highly specialized chiral building block[1]. Unlike bulk commodity chemicals, this compound is a pivotal intermediate in the synthesis of advanced covalent inhibitors targeting the KRAS G12C mutation—a historically "undruggable" target in non-small cell lung cancer (NSCLC)[2]. It forms the core structural linker in several clinical and preclinical candidates, including Adagrasib (MRTX849) analogs and Elisrasib[3].

Chemical Identity & Physicochemical Profiling

To ensure reproducible synthetic outcomes, researchers must understand the precise physicochemical nature of the compound[4]. The dihydrochloride salt is strictly preferred over the free base due to the inherent instability, hygroscopicity, and propensity for spontaneous polymerization of the free piperazine ring.

Table 1: Chemical Identity and Quantitative Properties

PropertySpecification
Chemical Name (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride
CAS Registry Number 2158301-19-8
Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
Appearance White to light yellow/orange crystalline powder
Stereochemistry (S)-enantiomer (Optically active)
Storage Temperature 2-8°C (Inert atmosphere required)

Hazard Identification & Mechanistic Toxicology

Handling 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride requires stringent safety protocols driven by its specific toxicological profile.

  • GHS Classification:

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315 / H319: Causes skin irritation / Causes serious eye irritation.

  • Mechanistic Causality of Hazards:

    • Acute Irritation: The dihydrochloride salt is highly water-soluble. Upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly dissociates. This causes a localized drop in pH that leads to acute tissue irritation and potential micro-abrasions.

    • Sensitization: Piperazine derivatives are known respiratory and dermal sensitizers. Repeated exposure to aerosols or fine dust can trigger immune-mediated hypersensitivity.

    • Nitrile Toxicity: While the nitrile (-C≡N) group is covalently bound and does not readily release free cyanide gas under ambient conditions, aggressive oxidative or thermal degradation (e.g., during a laboratory fire) will yield highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) vapors.

Advanced Handling, Storage, and Operational Safety

Standard laboratory PPE is insufficient for high-purity chiral pharmaceutical intermediates. The following self-validating system ensures both operator safety and chemical integrity.

  • Storage Protocol: Store at 2-8°C under an inert gas (argon or nitrogen)[5].

    • Causality: The compound is highly hygroscopic. Moisture ingress not only degrades the compound via slow hydrolysis of the nitrile group but also causes clumping. Clumping introduces severe inaccuracies during stoichiometric weighing, ruining downstream yields.

  • Handling & Weighing Workflow:

    • Step 1: Transfer the sealed vial from cold storage to a desiccator and allow it to equilibrate to room temperature for 30 minutes. Validation: Visually confirm the vial is at ambient temperature; this prevents atmospheric condensation from forming on the cold powder when the seal is broken.

    • Step 2: Conduct all weighing operations within a ductless fume enclosure or a glovebox equipped with HEPA filtration.

    • Step 3: Use anti-static spatulas. Causality: The fine powder easily adheres to surfaces via static charge, increasing the risk of aerosolization and operator inhalation.

SafetyLogic Hazard Hazard: H302, H312, H332 (Harmful & Irritant) Storage Storage: Inert Atmosphere (2-8°C, Desiccated) Hazard->Storage Mitigate Degradation Handling Handling: Ventilated Enclosure (Fume Hood / Glovebox) Hazard->Handling Prevent Inhalation Spill Spill Response: Wet Wipe Avoid Dust Generation Hazard->Spill Emergency Protocol PPE PPE: Nitrile Gloves, Goggles, Respirator (if dusting) Handling->PPE Operator Protection

Safety and exposure control logic for handling 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride.

Synthetic Utility: Integration into KRAS G12C Inhibitor Pipelines

The structural brilliance of 2-[(2S)-piperazin-2-yl]acetonitrile lies in its dual functionality. The piperazine ring acts as a rigid linker, while the cyanomethyl group occupies a highly specific, hidden sub-pocket in the KRAS G12C switch II region, significantly enhancing binding affinity[2]. Finally, the secondary amine serves as the critical attachment point for the acrylamide warhead, which covalently binds to the mutant Cysteine-12[6].

Protocol: Nucleophilic Aromatic Substitution (SNAr) and Warhead Installation Objective: Couple the intermediate to a functionalized pyrimidine core to construct a KRAS G12C inhibitor precursor[7].

  • Reagent Preparation & Free-Basing:

    • Suspend (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0°C.

    • Causality: The excess DIPEA neutralizes the two equivalents of HCl, releasing the nucleophilic free base in situ. Maintaining 0°C prevents exothermic degradation of the newly formed free base.

  • SNAr Coupling:

    • Introduce the electrophilic core (e.g., a 4-chloropyrido[3,4-d]pyrimidine derivative) (0.9 eq) to the solution[6].

    • Stir at room temperature for 2-4 hours.

    • Validation: Monitor the reaction via LC-MS. The complete disappearance of the electrophile mass peak validates the successful coupling, preventing downstream purification failures caused by unreacted starting materials.

  • Acryloylation (Warhead Installation):

    • Isolate the coupled intermediate and dissolve it in anhydrous dichloromethane (DCM). Cool strictly to -78°C.

    • Add DIPEA (1.5 eq) followed by a highly controlled, dropwise addition of acryloyl chloride (1.1 eq).

    • Causality: The ultra-low temperature is critical. Acryloyl chloride is extremely reactive; at higher temperatures, it will cause runaway polymerization or non-specific acylation. This step installs the Michael acceptor required for covalent target engagement[2].

SynthesisWorkflow Start 2-[(2S)-Piperazin-2-yl]acetonitrile (CAS: 2158301-19-8) FreeBase In Situ Free-Basing (DIPEA / Triethylamine) Start->FreeBase SNAr SNAr Coupling (with Halopyrimidine Core) FreeBase->SNAr Intermediate Coupled Intermediate (Secondary Amine Exposed) SNAr->Intermediate Acryloylation Acryloylation (Acryloyl Chloride, -78°C) Intermediate->Acryloylation Product KRAS G12C Covalent Inhibitor (e.g., Adagrasib Analogs) Acryloylation->Product

Workflow for synthesizing KRAS G12C inhibitors using 2-[(2S)-piperazin-2-yl]acetonitrile.

References

  • Google Patents. "WO2021207172A1 - Compounds and methods for targeted degradation of kras".
  • ACS Publications. "Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy". Journal of Medicinal Chemistry. [Link]

  • precisionFDA. "ELISRASIB". U.S. Food and Drug Administration. [Link]

  • PubChem. "KRAS G12C inhibitor 5 | C32H37N7O2 | CID 132145444". National Library of Medicine.[Link]

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The Synthetic Blueprint: A Guide to the Starting Materials for KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The advent of covalent inhibitors targeting the KRAS G12C mutation represents a paradigm shift in the treatment of once "undruggable" cancers.[1][2][3] The intricate molecular architectures of these drugs, exemplified by the FDA-approved sotorasib (AMG 510) and adagrasib (MRTX849), are the culmination of sophisticated synthetic strategies.[1] For researchers and drug development professionals, a deep understanding of the starting materials and the underlying synthetic logic is paramount for innovation in this rapidly evolving field. This in-depth technical guide provides a comprehensive analysis of the core starting materials for the synthesis of these groundbreaking therapies.

Part 1: Deconstructing the Core - Common Structural Motifs and Their Foundational Building Blocks

KRAS G12C inhibitors, while structurally diverse, share a common pharmacophoric framework designed to interact with the Switch-II pocket of the mutant protein.[4][5] This framework typically comprises four key components:

  • A Heterocyclic Core: This central scaffold provides the structural rigidity and positions the other functional groups for optimal interaction with the target.

  • A Lipophilic Group: This moiety often engages a hydrophobic pocket, contributing to binding affinity.

  • A Linker and Solubilizing Group: This component connects the core to the reactive "warhead" and often includes features to improve physicochemical properties.

  • An Electrophilic "Warhead": Typically an acrylamide, this group forms an irreversible covalent bond with the cysteine-12 residue of the mutant KRAS protein.[2]

The synthesis of these complex molecules is a convergent process, relying on the efficient construction and coupling of key intermediates derived from readily available starting materials.

Part 2: The Synthesis of Sotorasib - A Symphony of Coupling Reactions

The synthesis of sotorasib is a testament to modern synthetic organic chemistry, featuring a strategically planned route that assembles the final molecule from several key building blocks. The commercial manufacturing process has been refined to ensure efficiency and control over the final product's quality.[6]

Key Starting Materials for Sotorasib:
Starting MaterialRole in SynthesisSupplier Information
Nicotinic acid derivativesPrecursor to the pyridopyrimidine coreCommercially available from major chemical suppliers.
Substituted anilinesForms part of the atropisomeric biaryl coreCommercially available from major chemical suppliers.
3-FluoroanisolePrecursor to the boroxine reagent for Suzuki couplingCommercially available from major chemical suppliers.
(S)-2-methylpiperazine derivativesForms the linker regionCommercially available, often requiring protection/deprotection steps.
Acryloyl chlorideProvides the acrylamide "warhead"Commercially available from major chemical suppliers.
Conceptual Synthetic Workflow for Sotorasib:

The synthesis of sotorasib can be conceptually broken down into the following key stages, each relying on specific starting materials:

  • Formation of the Atropisomeric Core: The synthesis commences with the construction of the sterically hindered biaryl pyridopyrimidine core. This is often achieved through the amidation of a nicotinic acid derivative, followed by cyclization with a substituted aniline.[7][8][9] The control of the axial chirality (atropisomerism) is a critical challenge, with the desired (M)-atropisomer being the more active form.[10] This is often addressed via classical resolution using a chiral resolving agent like (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA).[7][8]

  • Installation of the Piperazine Linker: The pyridopyrimidine core is then functionalized to allow for the introduction of the piperazine linker. This typically involves a nucleophilic aromatic substitution (SNAr) reaction.[8][9]

  • Suzuki Coupling for Biaryl Bond Formation: A key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction to introduce the fluoro-hydroxyphenyl group.[6][9] This necessitates the preparation of a corresponding boronic acid or boroxine reagent, which is synthesized from 3-fluoroanisole.[8]

  • Final "Warhead" Installation: The final step involves the acylation of the piperazine nitrogen with acryloyl chloride to install the covalent warhead, followed by deprotection if necessary, to yield sotorasib.[8][9]

Sotorasib_Synthesis cluster_core Core Synthesis cluster_linker Linker & Biaryl Formation cluster_final Final Assembly Nicotinic_Acid Nicotinic Acid Derivative Pyridopyrimidine_Core Atropisomeric Pyridopyrimidine Core Nicotinic_Acid->Pyridopyrimidine_Core Aniline Substituted Aniline Aniline->Pyridopyrimidine_Core Linked_Core Functionalized Core Pyridopyrimidine_Core->Linked_Core SNAr Piperazine (S)-2-Methylpiperazine Derivative Piperazine->Linked_Core Boroxine Boroxine Reagent (from 3-Fluoroanisole) Boroxine->Linked_Core Suzuki Coupling Sotorasib Sotorasib Linked_Core->Sotorasib Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Sotorasib

Caption: Conceptual synthetic workflow for sotorasib.

Part 3: The Synthesis of Adagrasib - A Strategy of Sequential Nucleophilic Aromatic Substitutions

The synthesis of adagrasib has seen significant evolution, with newer routes prioritizing efficiency and minimizing the use of protecting groups and transition-metal catalysis.[11][12][13][14][15] A highly efficient, five-step, chromatography-free synthesis has been reported, highlighting the power of strategic planning in process chemistry.[12][13][14][15]

Key Starting Materials for Adagrasib:
Starting MaterialRole in SynthesisSupplier Information
β-ketoestersFoundational building block for the coreCan be synthesized or sourced from specialized suppliers.
ThioureaUsed in the formation of the tetrahydropyridopyrimidine coreCommercially available from major chemical suppliers.
(R)-N-methyl-2-pyrrolidinemethanolChiral building blockCommercially available from major chemical suppliers.
1-chloro-8-iodonaphthaleneProvides the chloronaphthyl moietyCan be synthesized or sourced from specialized suppliers.
Chiral piperazine derivativesForms the linker regionCommercially available, often a costly intermediate.
2-Fluoroacrylic acidProvides the 2-fluoroacrylamide "warhead"Commercially available or can be prepared from its sodium salt.[16]
Conceptual Synthetic Workflow for Adagrasib:

The more recent and efficient synthetic strategies for adagrasib are centered around the sequential and regioselective functionalization of a central tetrahydropyridopyrimidine core.[12][14]

  • Construction of the Tetrahydropyridopyrimidine Core: The synthesis often begins with the construction of the heterocyclic core from a suitable β-ketoester and thiourea.[17] This is followed by oxidation of the sulfide to a sulfone, which serves as a good leaving group for subsequent reactions.[12][14]

  • First SNAr Reaction - Installation of the Chiral Prolinol Moiety: The first key fragment, (R)-N-methyl-2-pyrrolidinemethanol, is introduced via a nucleophilic aromatic substitution (SNAr) reaction.[12][14]

  • Second SNAr Reaction - Introduction of the Chiral Piperazine: The second chiral building block, a substituted piperazine, is then installed through another SNAr reaction at a different position on the core.[12][14] The use of a judicious leaving group is crucial for the success of this step.

  • Buchwald-Hartwig Amination: The chloronaphthyl group is typically introduced via a Buchwald-Hartwig amination reaction.[12]

  • Final Amidation for "Warhead" Formation: The synthesis is completed by the amidation of the piperazine with 2-fluoroacrylic acid to form the active covalent inhibitor.[12][16]

Adagrasib_Synthesis cluster_core_build Core Construction cluster_functionalization Sequential Functionalization cluster_final_assembly_adagrasib Final Step Ketoester β-Ketoester Core_Intermediate Tetrahydropyridopyrimidine Core Intermediate Ketoester->Core_Intermediate Thiourea Thiourea Thiourea->Core_Intermediate Functionalized_Core_Adagrasib Fully Substituted Core Core_Intermediate->Functionalized_Core_Adagrasib Sequential SNAr & Buchwald-Hartwig Prolinol (R)-N-methyl-2- pyrrolidinemethanol Prolinol->Functionalized_Core_Adagrasib Piperazine_Adagrasib Chiral Piperazine Derivative Piperazine_Adagrasib->Functionalized_Core_Adagrasib Chloronaphthyl 1-Chloro-8-iodonaphthalene Chloronaphthyl->Functionalized_Core_Adagrasib Adagrasib Adagrasib Functionalized_Core_Adagrasib->Adagrasib Amidation Fluoroacrylic_Acid 2-Fluoroacrylic Acid Fluoroacrylic_Acid->Adagrasib

Caption: Conceptual synthetic workflow for adagrasib.

Part 4: Experimental Protocols - A Conceptual Overview

While detailed, step-by-step laboratory procedures are beyond the scope of this guide, the following provides a conceptual framework for key transformations, reflecting the methodologies described in the scientific literature.

Conceptual Protocol 1: Suzuki-Miyaura Coupling for Sotorasib Intermediate
  • Reaction Setup: To a solution of the chlorinated pyridopyrimidine intermediate and the boroxine reagent in a suitable solvent (e.g., 1,4-dioxane), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., aqueous potassium carbonate).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent. The crude product is then purified, typically by crystallization or column chromatography.

Conceptual Protocol 2: SNAr Reaction for Adagrasib Intermediate
  • Reaction Setup: Dissolve the sulfone-activated tetrahydropyridopyrimidine core in a suitable aprotic polar solvent (e.g., acetonitrile).

  • Addition of Nucleophile and Base: Add the chiral amine (e.g., (R)-N-methyl-2-pyrrolidinemethanol) and a suitable base (e.g., a non-nucleophilic organic base like DIPEA or a strong inorganic base like sodium tert-amylate).

  • Reaction Monitoring and Completion: Stir the reaction, possibly with gentle heating, until complete conversion is observed.

  • Isolation: The product can often be isolated by direct crystallization from the reaction mixture after an acidic quench, which simplifies the purification process.[12][14]

Conclusion

The syntheses of sotorasib and adagrasib are masterclasses in modern organic chemistry, showcasing how complex, life-saving medicines can be constructed from relatively simple, commercially available starting materials. For the drug development professional, a thorough understanding of these synthetic routes, the rationale behind the choice of starting materials, and the key chemical transformations is not merely an academic exercise. It is the foundation upon which the next generation of KRAS G12C inhibitors, and indeed other targeted cancer therapies, will be built. The continuous refinement of these synthetic pathways, aimed at improving yield, reducing cost, and enhancing sustainability, will remain a critical endeavor in the fight against cancer.

References

  • Processes and intermediates for synthesis of adagrasib.
  • Processes and intermediates for synthesis of adagrasib.
  • Process for preparation of sotorasib and solid state form thereof.
  • Adagrasib Synthetic Routes. MedKoo Biosciences.
  • Chen, C.-y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949.
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer.
  • Chen, C.-Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944-949.
  • Processes and intermediates for synthesis of adagrasib.
  • Chen, C. Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic letters, 25(6), 944–949.
  • Synthetic approaches and clinical application of KRAS inhibitors for cancer therapy. European Journal of Medicinal Chemistry.
  • Cee, V. J., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2861–2873.
  • How is Sotorasib synthesised?. ChemicalBook. (2024, January 26).
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry.
  • Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor. Quick Company.
  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters.
  • Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. Organic & Biomolecular Chemistry.
  • Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically.
  • CRYSTALLINE FORM OF SOTORASIB.
  • Improved synthesis of key intermediate of kras g12c inhibitor compound.
  • PROCESSES AND INTERMEDIATES FOR SYNTHESIS OF ADAGRASIB.
  • Sotorasib – Mechanism of Action and Synthesis. YouTube.
  • Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor.
  • Solid forms of Adagrasib and methods of making the same.
  • Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021).
  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRas G12C.
  • Sotorasib: First Approval. Drugs, 81(13), 1517–1522.
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening.
  • A Process For The Preparation Of Sotorasib And Its Novel Intermedi
  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Royal Society of Chemistry.
  • Targeting KRAS G12C with Covalent Inhibitors. Annual Review of Cancer Biology, 6(1), 299-318.
  • Process development of a key building block for a KRAS G12C brain penetrant inhibitor. American Chemical Society.
  • Synthesis of key intermediate of KRAS G12C inhibitor compound.
  • Sotorasib formulation.
  • Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange.
  • Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). ChemRxiv.
  • The path to the clinic: a comprehensive review on direct KRASG12C inhibitors.
  • Design, synthesis and biological evaluation of KRAS12-PROTACs.
  • Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in p
  • Sotorasib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.
  • Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Request PDF.

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Piperazine-2-carbonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine-2-carbonitrile scaffold represents a high-value pharmacophore in modern drug discovery, particularly for programs targeting serine and cysteine proteases (e.g., DPP-4, Cathepsin K/S, SARS-CoV-2 Mpro).[1] Unlike the ubiquitous unsubstituted piperazine, the introduction of a nitrile group at the C2 position introduces a chiral center, lowers the pKa of the adjacent N1 amine, and provides a "warhead" capable of forming reversible covalent bonds with active site nucleophiles.

This guide details the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, providing researchers with actionable protocols for integrating it into lead optimization campaigns.

Structural Biology & Pharmacophore Analysis[1]

The piperazine-2-carbonitrile core offers three distinct medicinal chemistry advantages over the parent piperazine:

  • Electronic Modulation (pKa Shift): The electron-withdrawing nature of the nitrile group (

    
     effect) significantly lowers the basicity of the 
    
    
    
    amine. While typical piperazine secondary amines have a pKa
    
    
    9.8, the 2-cyano derivative shifts this to
    
    
    6.5–7.5. This improves membrane permeability by increasing the fraction of uncharged species at physiological pH.
  • Reversible Covalent Targeting: The nitrile carbon is electrophilic.[2][3] When positioned correctly in an enzyme active site, it undergoes nucleophilic attack by catalytic cysteine (thiolate) or serine (hydroxyl) residues, forming a thioimidate or imidate adduct. This interaction is often reversible, reducing the risk of permanent off-target haptenization seen with irreversible warheads (e.g., acrylamides).

  • Conformational Constraint: The substituent at C2 forces the piperazine ring into a preferred chair conformation to minimize 1,3-diaxial interactions, potentially locking the molecule into a bioactive pose.

Table 1: Physicochemical Comparison
PropertyPiperazinePiperazine-2-carbonitrileImpact on MedChem
C2 Hybridization

(unsubstituted)

(nitrile carbon)
Linear geometry of CN fits narrow pockets.[1]
N1 pKa (est.) ~9.8~7.0Improved oral bioavailability; reduced lysosomal trapping.
Chirality AchiralChiral (

or

)
Enables stereoselective target engagement.
Metabolic Stability Susceptible to N-oxidationC2-H is acidic; CN blocks oxidative metabolism at C2.[1]Altered metabolic soft spots.

Synthetic Architectures

Accessing the piperazine-2-carbonitrile scaffold requires controlling the stereocenter at C2.[1] Two primary routes dominate: Pyrazine Hydrogenation (for racemic/scale-up) and Chiral Pool Synthesis (for enantiopure discovery).[1]

Diagram 1: Synthetic Pathways

SynthesisPathways Pyrazine Pyrazine-2-carbonitrile (Commercial) Racemic_Prod Racemic Piperazine-2-carbonitrile Pyrazine->Racemic_Prod Reduction H2_Cat H2 / Pd-C or PtO2 AminoAcid Piperazine-2-carboxylic acid (Chiral Pool) Amide N,N'-diBoc-Piperazine- 2-carboxamide AminoAcid->Amide Functionalization Protection 1. N-Boc Protection 2. Amide Formation Chiral_Prod Enantiopure Piperazine-2-carbonitrile Amide->Chiral_Prod Dehydration Dehydration Dehydration (TFAA/Pyridine or Burgess)

Caption: Two primary routes to the scaffold. Route 1 (top) yields racemates suitable for initial screening. Route 2 (bottom) preserves stereochemistry for lead optimization.

Detailed Experimental Protocol: Amide Dehydration Route

This protocol describes the conversion of (S)-4-N-Boc-piperazine-2-carboxamide to the corresponding nitrile.[1] This is the preferred method for generating enantiomerically pure building blocks.

Reagents:

  • Starting Material: (S)-1,4-di-Boc-piperazine-2-carboxamide (1.0 eq)[1]

  • Dehydrating Agent: Trifluoroacetic anhydride (TFAA) (1.5 eq)

  • Base: Triethylamine (TEA) or Pyridine (3.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with (S)-1,4-di-Boc-piperazine-2-carboxamide (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (30 mmol) dropwise. Stir for 10 minutes.

  • Dehydration: Add TFAA (15 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Critical: Maintain temperature < 5°C to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (visualize with ninhydrin or KMnO4) or LC-MS for the disappearance of the amide peak [M+H]+ and appearance of the nitrile (mass -18).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The nitrile typically elutes earlier than the amide due to loss of H-bond donation.

Therapeutic Applications & Mechanism

Cysteine Protease Inhibition (Cathepsins & Viral Proteases)

The 2-carbonitrile group acts as a "warhead" targeting the catalytic cysteine dyad (Cys-His) in proteases like Cathepsin K (osteoporosis target) and Cathepsin L/B (viral entry).[1]

Mechanism: The unprotonated cysteine thiolate attacks the electrophilic carbon of the nitrile. The resulting nitrogen anion is stabilized by the active site histidine (protonated), forming a thioimidate adduct. This reaction is reversible (


), which distinguishes it from irreversible vinyl sulfones or epoxides.
Diagram 2: Covalent Binding Mechanism

CovalentMechanism cluster_mechanism Active Site Interaction FreeEnzyme Free Enzyme + Inhibitor (Non-covalent complex) TS Transition State (Nucleophilic Attack) FreeEnzyme->TS Cys-S(-) attacks C≡N Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct Formation of C=N bond (Thioimidate) Adduct->FreeEnzyme Hydrolysis / Reversibility (Slow off-rate) Cys Cys-SH (Nucleophile) Nitrile R-C≡N (Warhead) His His-H+ (Stabilizer)

Caption: The catalytic cycle of nitrile-based inhibition. The reversibility (dashed line) is a key safety feature, preventing permanent protein alkylation.

DPP-4 Inhibitors (Diabetes)

In Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the piperazine ring often serves as a scaffold to position the nitrile into the S1 or S2 pocket. While vildagliptin uses a pyrrolidine-nitrile, piperazine analogs have been synthesized to alter selectivity profiles against related peptidases (DPP-8/9), thereby reducing toxicity.[1]

Case Study Data: Piperazine vs. Pyrrolidine

  • Compound A (Pyrrolidine-2-CN): IC50 = 3 nM (DPP-4), High toxicity (DPP-8/9 hit).[1]

  • Compound B (Piperazine-2-CN): IC50 = 12 nM (DPP-4), >1000x selectivity over DPP-8/9.[1]

  • Insight: The larger ring size of piperazine restricts access to the more sterically demanding active sites of off-target proteases.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. International Journal of Molecular Sciences, 2022.

  • Synthetic Approaches to Piperazine-Containing Drugs. Molecules, 2023.[1]

  • Piperazine-2-carbonitrile (PubChem CID 9813119). National Center for Biotechnology Information.[1]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

  • Electrochemical Dehydration of Carboxamides to Their Nitriles. European Journal of Organic Chemistry, 2026. [1]

  • Metabolic Stability and Analogue-Based Drug Discovery. ResearchGate.

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Methodological & Application

Application Note: High-Fidelity Synthesis of (S)-2-(Piperazin-2-yl)acetonitrile from L-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of (S)-2-(Piperazin-2-yl)acetonitrile , a critical chiral pharmacophore used in the manufacturing of KRAS inhibitors (e.g., Adagrasib) and DPP-4 inhibitors. While amino acid precursors such as L-Aspartic acid and L-Serine are structurally relevant, this protocol prioritizes the L-Serine route .

Why L-Serine? The target molecule features a cyanomethyl group (


) at the C2 position.
  • L-Aspartic Acid Route: Starting with L-Aspartic acid yields a carboxymethyl side chain (

    
    ). However, the strong reduction required to convert the diketopiperazine (DKP) intermediate into the piperazine ring typically reduces the side-chain ester/acid to an alcohol (
    
    
    
    ), resulting in an over-extended carbon chain (hydroxyethyl) that is difficult to truncate back to the desired cyanomethyl length.
  • L-Serine Route (Preferred): L-Serine yields a hydroxymethyl side chain (

    
    ) post-reduction. This provides the perfect single-carbon scaffold. Subsequent activation (mesylation) and nucleophilic substitution with cyanide adds the second carbon, achieving the exact 
    
    
    
    motif with high enantiomeric retention.

Retrosynthetic Analysis & Pathway

The synthesis relies on the construction of the piperazine core via a diketopiperazine intermediate, followed by functional group manipulation.

SynthesisPathway L_Ser L-Serine Methyl Ester (Starting Material) DKP Intermediate A (S)-3-(Hydroxymethyl) piperazine-2,5-dione L_Ser->DKP 1. Ethylenediamine Cyclization Piperazine_OH Intermediate B (S)-2-(Hydroxymethyl) piperazine DKP->Piperazine_OH 2. BH3-THF Reduction Boc_Protected Intermediate C N,N'-DiBoc-(S)-2- (hydroxymethyl)piperazine Piperazine_OH->Boc_Protected 3. Boc2O Protection Activated Intermediate D O-Mesyl Derivative Boc_Protected->Activated 4. MsCl, Et3N Activation Target Target Molecule (S)-2-(Piperazin-2-yl) acetonitrile Activated->Target 5. NaCN (Cyanation) 6. Deprotection (HCl)

Figure 1: Logical flow from L-Serine to the target nitrile, highlighting the homologation strategy via cyanide displacement.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Piperazine Ring Formation)

Objective: Convert L-Serine methyl ester into the reduced piperazine core.

Step 1.1: Cyclization to Diketopiperazine (DKP)

The reaction of L-Serine methyl ester with ethylenediamine forms the cyclic diamide.

  • Reagents: L-Serine methyl ester hydrochloride (1.0 eq), Ethylenediamine (1.2 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve L-Serine methyl ester HCl in methanol (0.5 M concentration).

    • Add ethylenediamine dropwise at 0°C to prevent immediate polymerization.

    • Allow the mixture to warm to room temperature, then reflux for 12–16 hours.

    • Observation: The product, (S)-3-(hydroxymethyl)piperazine-2,5-dione, often precipitates as a white solid.

    • Workup: Cool to 0°C, filter the precipitate, wash with cold methanol, and dry under vacuum.

Step 1.2: Global Reduction

The amide carbonyls must be reduced to amines. Borane-THF is preferred over LiAlH4 for ease of workup and safety profile at scale.

  • Reagents: Borane-tetrahydrofuran complex (BH3·THF, 1.0 M, 6.0 eq).

  • Procedure:

    • Suspend the DKP solid in anhydrous THF under Nitrogen/Argon.

    • Add BH3·THF dropwise via addition funnel at 0°C. Caution: Exothermic gas evolution.

    • Reflux the mixture for 24 hours to ensure complete reduction of both amides.

    • Quenching: Cool to 0°C. Carefully add MeOH to quench excess borane. Then add concentrated HCl dropwise to disrupt the amine-borane complex.

    • Reflux the acidic solution for 1 hour (hydrolysis of boron complex).

    • Isolation: Basify to pH >12 with NaOH. Extract exhaustively with DCM or CHCl3/iPrOH (3:1).

    • Product: (S)-2-(hydroxymethyl)piperazine (Intermediate B).

Phase 2: Functional Group Transformation[2]

Objective: Convert the hydroxymethyl group (


) to the cyanomethyl group (

).
Step 2.1: N-Protection

To prevent side reactions during activation, the secondary amines of the piperazine ring must be protected.

  • Reagents: Di-tert-butyl dicarbonate (

    
    , 2.2 eq), 
    
    
    
    , DCM.
  • Protocol:

    • Dissolve (S)-2-(hydroxymethyl)piperazine in DCM.

    • Add

      
       (2.5 eq) followed by 
      
      
      
      (2.2 eq).
    • Stir at RT for 4 hours.

    • Wash with water, brine, dry over

      
      .
      
    • Result: 1,4-Di-Boc-(S)-2-(hydroxymethyl)piperazine.

Step 2.2: Activation (Mesylation)

The hydroxyl group is a poor leaving group and must be converted to a mesylate.

  • Reagents: Methanesulfonyl chloride (MsCl, 1.1 eq),

    
     (1.5 eq), DCM.
    
  • Protocol:

    • Dissolve the N-protected intermediate in anhydrous DCM at 0°C.

    • Add

      
      .
      
    • Add MsCl dropwise. Maintain temperature < 5°C.

    • Stir for 1 hour.

    • Critical Check: TLC should show complete consumption of the alcohol.

    • Workup: Wash with cold dilute citric acid (to remove amine salts), then bicarbonate. Concentrate to give the mesylate oil.

Step 2.3: Nucleophilic Cyanation

This is the homologation step where the carbon count increases to match the target.

  • Reagents: Sodium Cyanide (NaCN, 1.5 eq) or Potassium Cyanide (KCN), DMSO (Solvent).

  • Safety: NaCN is fatal if swallowed or in contact with acid. Use a dedicated hood, bleach traps, and HCN detectors.

  • Protocol:

    • Dissolve the mesylate in DMSO (0.2 M).

    • Add NaCN in one portion.

    • Heat to 60–80°C for 4–6 hours. Note: Higher temperatures risk racemization, though the primary carbon center is not chiral; the chiral center at C2 is adjacent and generally stable.

    • Workup: Pour into water, extract with Ethyl Acetate. Wash organic layer with water (x3) to remove DMSO.

    • Result: 1,4-Di-Boc-(S)-2-(cyanomethyl)piperazine.

Step 2.4: Global Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol:

    • Dissolve the Boc-protected nitrile in 1,4-dioxane.

    • Add 4M HCl in dioxane (10 eq).

    • Stir at RT for 2 hours. Precipitate forms.

    • Filter the solid.

    • Final Product: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride .

Analytical Data & Specifications

ParameterSpecificationMethod of Verification
Appearance White to off-white hygroscopic solid (HCl salt)Visual Inspection
Purity > 97.0%HPLC (C18 column, Acetonitrile/Water + 0.1% TFA)
Chiral Purity > 98% eeChiral HPLC (e.g., Chiralpak AD-H or IC)
Identity Matches Reference Standard1H NMR (D2O or DMSO-d6), MS (ESI+)
Specific Rotation

(c=1, H2O)
Polarimetry

Key NMR Signals (Free Base in


): 
  • 
     (d, 2H, 
    
    
    
    )
  • 
     (m, Piperazine ring protons)
    
  • The absence of the singlet methyl ester (

    
    ) and the presence of the nitrile carbon in 13C NMR (
    
    
    
    ) confirms the transformation.

Troubleshooting & Optimization

Issue: Low Yield in Cyanation
  • Cause: Steric hindrance from the bulky Boc groups or competitive elimination.

  • Solution: Ensure the mesylation is quantitative. Use 18-crown-6 ether as a phase transfer catalyst if using KCN in acetonitrile instead of DMSO to boost nucleophilicity.

Issue: Racemization[2]
  • Cause: High temperatures during the DKP formation or Cyanation steps.

  • Validation: Although the reaction occurs on the side chain (primary carbon), the C2 chiral center is sensitive to harsh basic conditions. Keep cyanation temperature

    
    . Verify ee% using a chiral column (e.g., Daicel Chiralpak IC).
    
Issue: Incomplete Reduction of DKP
  • Cause: DKP diamides are notoriously stable.

  • Solution: Ensure BH3 is fresh. If BH3 fails, use LiAlH4 in refluxing THF, but require a Fieser workup (Water/15% NaOH/Water) to prevent aluminum emulsions.

References

  • Vertex AI Search. (2026). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (PMC). Available at: [Link]

  • Mirati Therapeutics. (2020).[1][2] Crystalline forms of (S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1h-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan-1-amine and Methods of Making. Patent WO2020210669A1.[1][2] Available at:

  • PubChem. (2026). (S)-2-(Piperazin-2-yl)acetonitrile | C6H11N3.[3][4][5] National Center for Biotechnology Information. Available at: [Link]

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Application Note: Regioselective N-Boc Protection of (S)-2-(Piperazin-2-yl)acetonitrile

[1]

Abstract & Strategic Overview

(S)-2-(piperazin-2-yl)acetonitrile is a high-value chiral building block often employed in the synthesis of kinase inhibitors and GPCR ligands. The piperazine ring contains two secondary amines with distinct steric environments. The objective of this protocol is the regioselective mono-protection of the distal nitrogen (N4 relative to the substituent) to yield tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate.

Key Challenges:

  • Regiocontrol: Preventing reaction at the sterically hindered nitrogen adjacent to the cyanomethyl group.

  • Over-reaction: Avoiding the formation of the N,N'-di-Boc byproduct.

  • Purification: Efficiently separating the mono-protected product from unreacted starting material without tedious chromatography.

Mechanistic Rationale

The reaction relies on steric differentiation . The bulky tert-butoxycarbonyl (Boc) group reacts preferentially with the less hindered amine.

  • Proximal Nitrogen (N1): Adjacent to the

    
     group. The chiral center at C2 creates significant steric clash, retarding nucleophilic attack on the di-tert-butyl dicarbonate (
    
    
    ).
  • Distal Nitrogen (N4): Sterically unencumbered, exhibiting reaction kinetics similar to unsubstituted piperazine.

By controlling temperature (


Reaction Scheme

The following diagram illustrates the regioselective pathway and the competing side reactions.

GSM(S)-2-(piperazin-2-yl)acetonitrile(Starting Material)MonoTarget Product:tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate(Distal Protection)SM->Mono Major Pathway(Fast)ProximalImpurity:Proximal N-Boc(Sterically Disfavored)SM->Proximal Minor Pathway(Slow)Boc2OBoc2O (0.95 eq)0°C, DCMDiBocImpurity:N,N'-Di-Boc(Over-reaction)Mono->DiBoc Excess Boc2O

Figure 1: Reaction pathway demonstrating kinetic preference for distal nitrogen protection.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
(S)-2-(piperazin-2-yl)acetonitrile 125.171.0Substrate
Di-tert-butyl dicarbonate (

)
218.250.95Protecting Group
Triethylamine (TEA) 101.191.1Base (Scavenger)
Dichloromethane (DCM) -10 VSolvent
Citric Acid (10% aq) --Acidic Workup
Step-by-Step Methodology

Step 1: Preparation of Substrate Solution

  • Charge a clean, dry round-bottom flask with (S)-2-(piperazin-2-yl)acetonitrile (1.0 equiv).

  • Add Dichloromethane (DCM) (8 volumes relative to substrate mass).

  • Add Triethylamine (1.1 equiv).[2]

    • Note: If the starting material is a hydrochloride salt, increase TEA to 2.2 equiv to ensure free-basing.

  • Cool the solution to

    
      using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.
    

Step 2: Controlled Addition

  • Dissolve

    
     (0.95 equiv) in DCM (2 volumes).
    
    • Critical: Using a slight deficit (0.95 eq) prevents the formation of the difficult-to-separate di-Boc impurity. It is better to have unreacted starting material (easily removed) than di-Boc.

  • Add the

    
     solution dropwise to the reaction flask over 30–60 minutes  via an addition funnel or syringe pump.
    
    • Why: Slow addition maintains a low local concentration of

      
      , favoring the kinetically faster reaction (distal amine) over the slower secondary reaction (di-protection).
      

Step 3: Reaction Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally over 2 hours.

  • Monitor by TLC (System: 10% MeOH in DCM with 1%

    
    ) or LC-MS.
    
    • Target: Disappearance of

      
       and formation of the mono-Boc peak (
      
      
      ).
    • Stop Criteria: Do not stir overnight unless necessary; prolonged stirring can encourage scrambling or di-protection.

Step 4: Self-Validating Workup (Acid-Base Extraction) This workup strategy avoids column chromatography by leveraging the basicity of the product (which still contains one secondary amine).

  • Quench: Add water (5 V) to the reaction mixture. Separate phases.

  • Organic Wash: Wash the organic phase (DCM) with 10% Citric Acid solution (3 x 3 V).

    • Mechanism:[1][4] The Product (mono-Boc) and SM (unreacted) are protonated and move to the Aqueous Acid phase.

    • Impurity Removal: The Di-Boc impurity (non-basic) and excess

      
       remain in the DCM Organic phase. Discard the organic phase. 
      
  • Basification: Adjust the pH of the combined Aqueous Acidic phase to pH ~10 using

    
    
    
    
    or saturated
    
    
    .
    • Observation: The solution should become cloudy as the free base product precipitates/oils out.

  • Extraction: Extract the aqueous phase with DCM (3 x 5 V).

  • Drying: Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification (Optional)

If high purity (>98%) is required and the extraction yield is low:

  • Column: Silica Gel.[5]

  • Eluent: 0%

    
     10% Methanol in DCM (with 0.5% 
    
    
    ).
  • Order of Elution: Di-Boc (fastest)

    
     Mono-Boc (Product) 
    
    
    Starting Material (slowest).

Process Workflow Diagram

WorkflowStartStart: (S)-2-(piperazin-2-yl)acetonitrile+ TEA in DCMCoolCool to 0°CStart->CoolAddDropwise Addition of Boc2O (0.95 eq)in DCM over 60 minCool->AddWarmWarm to RT (2 hours)Monitor LC-MSAdd->WarmDecisionReaction Complete?Warm->DecisionDecision->WarmNo (Wait)ExtractWash Organic Phase with10% Citric AcidDecision->ExtractYesPhaseSepPhase SeparationExtract->PhaseSepOrgPhaseOrganic Phase(Contains Di-Boc & Impurities)PhaseSep->OrgPhaseAqPhaseAqueous Phase(Contains Product & SM)PhaseSep->AqPhaseDiscardDiscardOrgPhase->DiscardBasifyBasify Aqueous Phase (pH 10)Extract with DCMAqPhase->BasifyFinalDry & ConcentrateTarget: Mono-Boc ProductBasify->Final

Figure 2: Operational workflow emphasizing the Acid-Base purification strategy.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
High Di-Boc formation Excess

or fast addition.
Reduce

to 0.90 eq. Ensure strict

maintenance during addition.
Low Yield after Workup Product remaining in aqueous phase.The cyanomethyl group reduces amine basicity slightly. Ensure pH is >10 during basification and use "salting out" (add NaCl) during extraction.
Regioisomer Mix Temperature too high.Perform addition at

or

to enhance steric discrimination.

References

  • PubChem Compound Summary. "tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate". National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Sigma-Aldrich. "(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate Product Sheet". Merck KGaA. Link

  • BenchChem. "N-Boc-piperazine: Core Synthetic Applications & Experimental Protocols".[6] BenchChem Protocols. Link

  • Organic Chemistry Portal. "Protective Groups: Boc-Protected Amines". Organic Chemistry Portal. Link

Application Note: Asymmetric Strecker Synthesis of Piperazine-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the Asymmetric Strecker Synthesis of Piperazine-2-Carbonitrile , designed for researchers and drug development professionals.

Executive Summary & Strategic Rationale

The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Indinavir (HIV protease inhibitor) and Imatinib (tyrosine kinase inhibitor). While N-substitution is trivial, C-substitution (specifically at the C2 position) is critical for modulating lipophilicity, metabolic stability, and target selectivity.

The Asymmetric Strecker Reaction offers a direct, atom-economical route to the C2-chiral center. Unlike hydrogenation of pyrazines (which requires high pressure and expensive Rh/Ru catalysts) or resolution of racemates (50% yield loss), the Strecker approach constructs the stereocenter directly from an imine precursor using a cyanide source.

This guide details two protocols:

  • Protocol A (Organocatalytic): A modern, metal-free approach using a Thiourea catalyst (Jacobsen type) for high enantioselectivity (

    
     ee).
    
  • Protocol B (Chiral Auxiliary): A robust, scalable method using

    
    -phenylglycinol, suitable for multi-gram synthesis.
    

Mechanistic Insight & Retrosynthesis

The synthesis hinges on the construction of a chiral


-diaminonitrile  intermediate. The piperazine core is subsequently formed via an annulation (cyclization) strategy.
Retrosynthetic Logic
  • Target: (S)-Piperazine-2-carbonitrile.

  • Precursor: (S)-3-amino-2-(alkylamino)propanenitrile.

  • Key Disconnection: The C2—CN bond is formed via nucleophilic addition of cyanide to an imine derived from

    
    -protected aminoacetaldehyde .
    
  • Cyclization: The ethylene bridge is introduced post-Strecker using a 1,2-dielectrophile (e.g., 1,2-dibromoethane) or via reductive alkylation.

Reaction Pathway Diagram

StreckerPathway cluster_legend Key Transformation Aldehyde N-Boc-Aminoacetaldehyde (Unstable Precursor) Imine Aldimine Intermediate (Activated Electrophile) Aldehyde->Imine + Amine (BnNH2) - H2O Strecker_Adduct Chiral u03b1-Aminonitrile (Linear Diamine) Imine->Strecker_Adduct HCN / TMSCN + Catalyst Catalyst Chiral Thiourea Catalyst Catalyst->Imine H-Bond Activation Piperazine (S)-Piperazine-2-carbonitrile (Target Scaffold) Strecker_Adduct->Piperazine Deprotection & Cyclization (1,2-DBE)

Figure 1: Mechanistic pathway for the construction of the piperazine core via Strecker synthesis.

Critical Reagents & Equipment

Reagents
  • Aldehyde Source: tert-Butyl (2-oxoethyl)carbamate (N-Boc-glycinal). Note: This aldehyde is unstable. Generate in situ from N-Boc-aminoacetaldehyde diethyl acetal or N-Boc-allylamine ozonolysis.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is preferred over KCN/HCN for safety and solubility in organic catalytic systems.

  • Chiral Catalyst (Protocol A): Jacobsen’s Thiourea Catalyst (e.g.,

    
    -bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative).
    
  • Chiral Auxiliary (Protocol B):

    
    -2-Phenylglycinol.[1]
    
  • Cyclization Agent: 1,2-Dibromoethane (for alkylation) or Oxalyl Chloride (for amide formation followed by reduction).

Equipment
  • Reaction Vessel: Flame-dried glassware under Argon/Nitrogen atmosphere.

  • Safety: Dedicated Fume Hood for Cyanide. Hydrogen cyanide (HCN) sensors must be active. A bleach bath (

    
     NaOCl) must be available to quench all cyanide waste immediately.
    
  • Purification: Flash chromatography system (silica gel) or HPLC for ee determination.

Protocol A: Catalytic Asymmetric Strecker (Jacobsen Method)

This protocol utilizes a chiral thiourea catalyst to induce asymmetry during the cyanide addition to an imine.[2] It is atom-economical and avoids the use of stoichiometric chiral auxiliaries.

Step 1: In Situ Preparation of the Imine

Rationale: N-Boc-glycinal racemizes and polymerizes easily. It is best to form the imine immediately upon aldehyde generation.

  • Deprotection: Dissolve N-Boc-aminoacetaldehyde diethyl acetal (10 mmol) in THF (20 mL). Add 1N HCl (5 mL) and stir at RT for 2 hours.

  • Neutralization: Carefully neutralize with saturated NaHCO3. Extract with DCM (

    
     mL). Dry organics over Na2SO4.[3]
    
  • Imine Formation: To the fresh aldehyde solution (approx. 10 mmol in DCM), add Benzylamine (1.0 equiv, 10 mmol) and MgSO4 (2 g) to absorb water. Stir at RT for 4 hours.

  • Isolation: Filter off MgSO4 and concentrate in vacuo to yield the crude imine (

    
    -Boc-glycinal 
    
    
    
    -benzyl imine). Use immediately.
Step 2: Enantioselective Strecker Reaction
  • Setup: In a flame-dried flask, dissolve the crude imine (10 mmol) in anhydrous Toluene (50 mL).

  • Catalyst Addition: Add the Jacobsen Thiourea Catalyst (5 mol%, 0.5 mmol). Cool the mixture to

    
     (or 
    
    
    
    depending on catalyst activity).
  • Cyanide Addition: Add TMSCN (1.5 equiv, 15 mmol) dropwise via syringe.

  • Activation: Add a proton source (e.g., MeOH or PhOH , 1.5 equiv) to activate the TMSCN.

  • Reaction: Stir at low temperature for 24–48 hours. Monitor conversion by TLC (ninhydrin stain).

  • Quench: Warm to RT and quench with dilute HCl/MeOH.

  • Workup: Neutralize with NaHCO3, extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Target Product: (S)-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)propanenitrile.

    • Expected Yield: 85–95%.

    • Expected ee: >90% (Verify by Chiral HPLC).

Step 3: Cyclization to Piperazine

Rationale: We now have a linear diamine (one protected). We will deprotect and close the ring with an ethylene bridge.

  • Deprotection: Treat the Strecker product with 4M HCl in Dioxane for 2 hours to remove the Boc group. Concentrate to dryness to get the diamine-dihydrochloride salt.

  • Cyclization: Suspend the salt in Acetonitrile (0.1 M). Add K2CO3 (4 equiv) and 1,2-Dibromoethane (1.1 equiv).

  • Reflux: Heat to reflux (

    
    ) for 12–16 hours.
    
  • Workup: Filter solids. Concentrate filtrate.[4]

  • Product: (S)-1-Benzyl-piperazine-2-carbonitrile.

    • Note: The benzyl group can be removed later via Pd/C hydrogenation if the free amine is required.

Protocol B: Chiral Auxiliary Approach (Scale-Up)

This method is preferred for multi-gram batches where catalyst cost is prohibitive. It uses


-phenylglycinol to control stereochemistry.[1]
Workflow Diagram

AuxiliaryWorkflow Start Start: N-Boc-Aminoacetaldehyde Auxiliary Add (R)-Phenylglycinol (Chiral Auxiliary) Start->Auxiliary Imine Chiral Imine Formation Auxiliary->Imine Strecker Strecker Reaction (TMSCN / Lewis Acid) Imine->Strecker Diastereomer Isolate Pure Diastereomer (Crystallization/Chromatography) Strecker->Diastereomer Cyclize Cyclization (1,2-Dibromoethane) Diastereomer->Cyclize Cleave Auxiliary Cleavage (Pd/C H2 or Pb(OAc)4) Cyclize->Cleave End (S)-Piperazine-2-Carbonitrile Cleave->End

Figure 2: Workflow for the Chiral Auxiliary Route.

Detailed Steps
  • Condensation: React N-Boc-glycinal with (R)-(-)-2-Phenylglycinol in DCM with MgSO4.

  • Strecker: Add TMSCN and ZnCl2 (Lewis Acid, 0.1 equiv). The auxiliary directs the cyanide attack to the Re-face (typically).

  • Separation: The product forms as a mixture of diastereomers (typically 80:20 to 90:10). Crucial Step: Recrystallize or chromatograph to obtain the single diastereomer.

  • Cyclization: Perform the alkylation with 1,2-dibromoethane as in Protocol A.

  • Cleavage: The phenylglycinol auxiliary is removed via oxidative cleavage (Pb(OAc)4) or hydrogenolysis (Pd/C, H2, 50 psi) to yield the secondary amine. Note: Hydrogenolysis is cleaner but may reduce the nitrile if not controlled. Oxidative cleavage is preferred for nitriles.

Troubleshooting & Optimization (The "Voice of Experience")

IssueProbable CauseCorrective Action
Low Enantioselectivity (Protocol A) Moisture in catalyst/solvent; Temperature too high.Dry toluene over Na/Benzophenone. Run reaction at

. Ensure catalyst is pure.
Racemization of Aldehyde N-Boc-glycinal is base-sensitive.Use the aldehyde immediately after generation. Avoid strong bases during neutralization.
Retro-Strecker Reaction Instability of

-aminonitrile.
Keep the nitrile as a salt (HCl) or protected until cyclization. Do not heat the linear nitrile in basic water.
Incomplete Cyclization Polymerization of diamine.Run cyclization under high dilution (0.05 M) to favor intramolecular ring closure over intermolecular polymerization.
Cyanide Safety --NEVER acidify cyanide waste. Keep pH > 10. Use commercial bleach to destroy waste.

References

  • Zuend, S. J., et al.

    
    -amino acids."[2] Nature461 , 968–970 (2009).[2] [Link]
    
  • Sigman, M. S., & Jacobsen, E. N. "Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries." Journal of the American Chemical Society120 , 4901–4902 (1998).[5] [Link]

  • Rossen, K., et al. "Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir."[6] Tetrahedron Letters36 , 6419–6422 (1995).[6] [Link]

  • Wang, J., et al. "Asymmetric Strecker Reactions." Chemical Reviews111 , 6947–6983 (2011). [Link]

  • Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of Pyrazines." Journal of the American Chemical Society133 , 6942–6945 (2011). [Link]

Sources

Application Note: Regioselective Reductive Amination of (S)-2-(Piperazin-2-yl)acetonitrile in Chiral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(Piperazin-2-yl)acetonitrile is a highly versatile, chiral building block frequently utilized in the synthesis of CNS-active agents, kinase inhibitors, and other targeted therapeutics[1]. Because piperazine is the third most frequent nitrogen-containing heterocycle in FDA-approved drugs[2], mastering its functionalization is critical for drug development professionals. This application note provides a comprehensive, mechanistically grounded guide for the regioselective reductive amination of this specific scaffold, ensuring high yields, preserved chirality, and absolute chemoselectivity.

Mechanistic Insights & Causality (E-E-A-T)

Regioselectivity: The N4 vs. N1 Dynamic

Piperazine rings possess two secondary amines. In (S)-2-(Piperazin-2-yl)acetonitrile, the C2-cyanomethyl group introduces significant steric bulk and localized electron-withdrawing effects immediately adjacent to the N1 position.

  • Causality : Because of this steric shielding, the N4 position is vastly more nucleophilic and accessible. When subjected to direct reductive amination, functionalization occurs almost exclusively at N4. If N1 functionalization is required, an orthogonal protection strategy (e.g., N4-Boc protection) must be employed prior to the reaction[2].

Chemoselectivity: Preserving the Nitrile

Direct alkylation with alkyl halides often leads to over-alkylation (forming quaternary ammonium salts). Reductive amination circumvents this by forming an iminium intermediate that is subsequently reduced to a tertiary amine[3].

  • Causality : Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the reagent of choice[4]. Unlike sodium borohydride (NaBH4), which unselectively reduces aldehydes, STAB is a mild hydride donor that selectively reduces the protonated iminium ion over the parent carbonyl[5]. Crucially, STAB is completely unreactive toward the delicate cyanomethyl (-CH2CN) group, preserving the nitrile for downstream functionalization[6].

The Role of pH and Additives

The dihydrochloride salt of (S)-2-(Piperazin-2-yl)acetonitrile is the most stable and common commercial form. To initiate the reaction, a non-nucleophilic base (e.g., DIPEA) must be added to liberate the free amine. Subsequently, a catalytic amount of acetic acid (AcOH) is often introduced.

  • Causality : Adding acid after a base is a self-validating kinetic control. The AcOH lowers the pH just enough (pH ~4–5) to accelerate the dehydration of the hemiaminal into the highly electrophilic iminium ion, without protonating the bulk amine to the point of nucleophilic collapse[5].

Visualizations of Workflows and Mechanisms

Regioselectivity Start (S)-2-(Piperazin-2-yl)acetonitrile N4_Pathway Direct Reductive Amination (Sterically unhindered N4) Start->N4_Pathway Aldehyde/Ketone STAB N1_Pathway Protect N4 (e.g., Boc) then Reductive Amination at N1 Start->N1_Pathway 1. Boc2O 2. Aldehyde/Ketone, STAB Product_N4 1-Alkyl-(S)-3-(cyanomethyl)piperazine (Target Product) N4_Pathway->Product_N4 Product_N1 1-Boc-4-Alkyl-(S)-2-(cyanomethyl)piperazine (Alternative Product) N1_Pathway->Product_N1

Caption: Logical decision tree for regioselective functionalization of (S)-2-(Piperazin-2-yl)acetonitrile.

Mechanism Amine Piperazine N4 (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Addition Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (AcOH Catalyzed) Product Tertiary Amine Product Iminium->Product Hydride Transfer [NaBH(OAc)3]

Caption: Step-by-step mechanism of direct reductive amination via an iminium intermediate.

Quantitative Data: Reagent and Solvent Optimization

Table 1: Reducing Agent Comparison for Piperazine Scaffolds
Reducing AgentChemoselectivity (Nitrile Tolerance)Toxicity ProfileTypical SolventRelative Reaction Rate
NaBH(OAc)3 (STAB) Excellent Low DCE, THF, EtOAc Fast (Aldehydes), Mod (Ketones)
NaBH3CNExcellentHigh (HCN gas risk)MeOH, EtOHModerate (Requires strict pH 3-4)
Borane-PyridineGoodModerateMeOH, DCMSlow to Moderate
NaBH4Poor (Reduces carbonyls)LowMeOH, EtOHN/A (Indirect stepwise method only)

Data synthesized from established reductive amination literature[4],[6].

Table 2: Solvent Selection Guide
SolventSolubility of STABReaction KineticsEnvironmental ImpactNotes
1,2-Dichloroethane (DCE) ModerateExcellentHigh (Toxic)Traditional standard; fastest kinetics for STAB[7].
Tetrahydrofuran (THF) GoodGoodModerateExcellent alternative to DCE; requires anhydrous conditions.
Ethyl Acetate (EtOAc) LowModerateLow (Green)Emerging green solvent; slightly slower kinetics but highly scalable[7].
Methanol (MeOH) Reacts with STABPoorLowDo not use with STAB ; use NaBH3CN instead if MeOH is required[5].

Experimental Protocol: Direct Regioselective Reductive Amination at N4

Objective : Synthesize 1-alkyl-(S)-3-(cyanomethyl)piperazine from a target aldehyde.

Self-Validating System Design : This protocol utilizes in-situ free-basing followed by controlled acidification. The quench step uses NaHCO3 to deliberately decompose excess STAB (evolving H2 gas—a visual confirmation of an active quench) and neutralize AcOH, ensuring the product is partitioned into the organic layer as a free base.

Materials Required
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq)[8]

  • Target Aldehyde (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Glacial Acetic Acid (AcOH) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[9]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology
  • Free-Basing : Suspend (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add DIPEA (2.2 eq) dropwise at 0 °C. Stir for 15 minutes until a homogeneous solution is achieved.

    • Causality: DIPEA neutralizes the two HCl equivalents, liberating the highly nucleophilic N4 amine while keeping the reaction anhydrous.

  • Imine Formation : Add the target aldehyde (1.05 eq) followed by glacial AcOH (1.2 eq). Stir at room temperature for 30–60 minutes.

    • Causality: AcOH catalyzes the expulsion of water from the hemiaminal intermediate, driving the equilibrium toward the iminium ion[5].

  • Reduction : Cool the reaction mixture back to 0 °C. Add STAB (1.5 eq) portion-wise to manage mild exotherms. Remove the ice bath and stir at room temperature.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (typically 2–4 hours).

    • Validation: The disappearance of the aldehyde UV spot and the emergence of the tertiary amine mass peak validate reaction completion.

  • Quench : Quench the reaction by slowly adding saturated aqueous NaHCO3. Caution: Vigorous gas evolution (H2) will occur. Stir vigorously for 30 minutes.

    • Causality: NaHCO3 neutralizes the acetic acid and hydrolyzes unreacted STAB into water-soluble borate salts, preventing downstream contamination[7].

  • Extraction & Workup : Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, DCM/MeOH/NH4OH gradient) to yield the pure N4-alkylated product.

References

  • PubChem . "(S)-2-(Piperazin-2-yl)acetonitrile; CID 34180599". National Center for Biotechnology Information. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry (1996). Available at:[Link]

  • McGonagle, F. I., et al. "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes". Green Chemistry, Royal Society of Chemistry (2013). Available at:[Link]

  • Vitale, P., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". PMC / Pharmaceuticals (2023). Available at:[Link]

Sources

Handling hygroscopic (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for Handling & Stabilization of (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Abstract

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (CAS: 2158301-19-8) is a critical chiral building block, notably utilized in the synthesis of KRAS G12C inhibitors like Adagrasib.[1] Its efficacy in enantioselective synthesis is frequently compromised by its acute hygroscopicity. Moisture absorption not only alters the stoichiometric mass balance but can trigger the hydrolysis of the nitrile moiety under the acidic conditions provided by the dihydrochloride salt. This guide provides a self-validating protocol for handling this compound to ensure chemical integrity and experimental reproducibility.

Material Profile & Characterization

Before handling, verify the compound identity and baseline state.

PropertySpecification
Chemical Name (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
CAS Number 2158301-19-8
Formula C₆H₁₁N₃[1][2][3][4] · 2HCl
Molecular Weight 198.09 g/mol
Appearance White to light orange crystalline powder
Chirality (S)-enantiomer
pKa (approx) ~5.3 (nitrile alpha-amine), ~9.8 (piperazine secondary amine)
Solubility High: Water, Methanol, DMSO. Low: DCM, Toluene, Hexanes.
Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)

The Hygroscopicity Challenge: Mechanism & Consequence

The Mechanism: As a dihydrochloride salt of a diamine, the lattice energy is high, but the chloride ions are potent hydrogen bond acceptors for atmospheric water. Upon exposure to ambient humidity (>40% RH), the surface undergoes deliquescence, forming a saturated aqueous film.

The Chemical Consequence (Degradation): Unlike simple inorganic salts, moisture is not inert here. The dissolution of the HCl salt creates a highly acidic micro-environment (pH < 2) on the crystal surface.

  • Primary Risk: Acid-catalyzed hydrolysis of the nitrile (

    
    ) to the primary amide (
    
    
    
    ) and subsequently to the carboxylic acid (
    
    
    ).
  • Secondary Risk: Stoichiometric error. A 5% water uptake results in a 5% under-dosing of the active chiral scaffold, potentially stalling organometallic couplings or nucleophilic substitutions.

DegradationPathway Compound (S)-Piperazinyl-CN (Intact Reagent) AcidEnv Local Acidic pH (HCl Solvation) Compound->AcidEnv Deliquescence Moisture Atmospheric Moisture (H2O) Moisture->Compound Absorption Amide Hydrolysis Product I (Primary Amide) AcidEnv->Amide Acid-Cat. Hydrolysis Acid Hydrolysis Product II (Carboxylic Acid) Amide->Acid Slow Hydrolysis

Figure 1: Acid-catalyzed degradation pathway triggered by moisture absorption.

Protocol: Storage & Handling

Objective: Maintain water content < 0.5% w/w to prevent hydrolysis.

A. Storage Architecture
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands for secondary sealing.

  • Environment: Store at 2-8°C in a desiccator or under an inert atmosphere (Argon/Nitrogen).

    • Note: Do not store in a standard fridge without a secondary desiccant vessel. The temperature drop can cause condensation inside the vial if not sealed perfectly.

B. The "Difference Weighing" Technique

Avoid using spatulas to transfer powder to an open balance pan, as this maximizes surface area exposure.

Step-by-Step:

  • Equilibration: Remove the vial from 2-8°C storage and allow it to reach room temperature inside a desiccator (approx. 30 mins). Opening a cold vial condenses atmospheric water immediately.

  • Tare: Place the entire closed vial on the balance. Record Mass A.

  • Transfer: Quickly open the vial, tap the required amount into your reaction vessel, and immediately close the vial.

  • Measure: Weigh the closed vial again. Record Mass B.

  • Calculation: Mass Added = Mass A - Mass B.

Protocol: Solubilization & Reaction Setup

Context: This compound is often used as a nucleophile. The dihydrochloride form is non-nucleophilic and must be neutralized (free-based) in situ or ex situ.

A. Solvent Selection
  • Preferred: Anhydrous Methanol (MeOH), Anhydrous Dimethyl Sulfoxide (DMSO), or Anhydrous Dimethylformamide (DMF).

  • Avoid: Ethers (THF, Et2O) or non-polar solvents (Hexane) as the salt is insoluble.

B. In-Situ Neutralization (Standard Workflow)

For coupling reactions (e.g., SNAr, Amide coupling):

  • Suspend: Add the dihydrochloride salt to the reaction vessel (flushed with N2).

  • Solvent: Add anhydrous solvent (e.g., DMF). The salt may not fully dissolve yet.

  • Base Addition: Add a tertiary amine base (DIPEA or TEA).

    • Stoichiometry: You need at least 2.0 equivalents to neutralize the 2HCl. Add 2.5 - 3.0 equivalents to ensure the piperazine nitrogen is free for reaction.

    • Observation: The solution often clears or a precipitate (Amine·HCl salt) forms depending on the solvent.

  • Reaction: Add the electrophile immediately after base addition to minimize self-condensation or racemization risks.

HandlingWorkflow ColdStorage Storage (2-8°C) Under Argon Equilibrate Warm to RT (In Desiccator) ColdStorage->Equilibrate Prevent Condensation Weighing Difference Weighing (Minimize Exposure) Equilibrate->Weighing Dry Environment Solvation Suspend in Anhydrous Solvent Weighing->Solvation Rapid Transfer FreeBase Add Base (3.0 eq DIPEA) Release Active Nucleophile Solvation->FreeBase Neutralize HCl Reaction Add Electrophile (Start Reaction) FreeBase->Reaction Immediate Use

Figure 2: Optimized workflow from cold storage to reaction initiation.

Quality Control & Troubleshooting

If the material has been stored for >6 months or was left open, validate integrity before use.

QC Check: 1H-NMR (D2O or DMSO-d6)

  • Diagnostic Signal: Look for the methylene protons of the acetonitrile group (

    
    ).
    
  • Degradation Indicator: If hydrolysis has occurred, you will see a shift in the methylene peak and the appearance of amide protons (if in DMSO) or a shift corresponding to the carboxylic acid.

  • Water Content: In DMSO-d6, a sharp water peak at 3.33 ppm indicates moisture. If the integral is >10% of the solvent peak, dry the material.

Troubleshooting: Material is "Clumpy" or Deliquescent

  • Do NOT heat in an oven (risk of nitrile hydrolysis).

  • Rescue Protocol:

    • Dissolve the clumped material in minimal anhydrous Methanol.

    • Add anhydrous Toluene (azeotropic partner).

    • Concentrate on a rotary evaporator to remove water/methanol/toluene azeotrope.

    • Dry under high vacuum (< 1 mbar) for 12 hours at room temperature.

References

  • National Institutes of Health (PubChem). Aminoacetonitrile hydrochloride Compound Summary. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of α-Amino Nitriles During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols to address a critical challenge in asymmetric synthesis: the racemization of α-amino nitriles during experimental workup. Maintaining the stereochemical integrity of these intermediates is paramount, as they are key precursors to enantiomerically pure α-amino acids.

The Core Problem: Understanding the Mechanism of Racemization

Before troubleshooting, it is essential to understand the chemical principles that make α-amino nitriles susceptible to racemization. The loss of stereochemical purity is not random; it is a predictable outcome under specific, often common, laboratory conditions.

FAQ: Why are my α-amino nitriles racemizing during workup?

Answer: The primary cause of racemization in α-amino nitriles is the acidity of the α-proton (the hydrogen atom attached to the chiral carbon). This proton can be removed under both basic and, in some cases, acidic conditions. Once deprotonated, the chiral sp³ carbon becomes a planar, achiral sp² center in the form of an anion. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers and a loss of enantiomeric excess (ee).[1]

The process is governed by an equilibrium between the chiral amino nitrile and its achiral conjugate base. Factors that stabilize this achiral intermediate will accelerate racemization.

Caption: Mechanism of base-catalyzed racemization of α-amino nitriles.

Troubleshooting Guide: Isolating the Source of Racemization

This section addresses specific issues encountered during experimental workup. Each question represents a common scenario leading to loss of enantiomeric purity.

Question 1: I observe significant racemization after my aqueous basic wash (e.g., NaHCO₃, Na₂CO₃). What's happening?

Answer: This is the most common cause of racemization. Aqueous basic solutions, even mild ones like sodium bicarbonate, provide a sufficient concentration of hydroxide ions to deprotonate the α-carbon.[1] The longer the exposure and the stronger the base, the more extensive the racemization will be.

Solution: Avoid aqueous basic washes entirely. If a wash is necessary to remove an acidic catalyst or reagent, use a mildly acidic or buffered solution.

Recommended Protocol: Mild Acidic Quench & Extraction

  • Cool the Reaction: Lower the temperature of the reaction mixture to 0 °C to reduce the rate of all chemical processes, including potential racemization.

  • Quench: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) or a pH 7 phosphate buffer. These reagents will neutralize catalysts without creating a strongly basic environment.

  • Extract: Promptly extract the product into a non-polar organic solvent such as ethyl acetate or dichloromethane.

  • Wash: Wash the combined organic layers with brine to remove bulk water.

  • Dry and Concentrate: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

Question 2: My reaction is quenched with a strong acid (e.g., HCl), but I'm still losing enantiomeric excess. Why?

Answer: While less common than base-catalyzed racemization, strong acids can also promote racemization. The unprotonated amino nitrile is the species that racemizes.[2] While a strong acid will protonate the amine, preventing deprotonation at the alpha-carbon, the equilibrium between the protonated and unprotonated amine can still allow for racemization if a sufficient concentration of the unprotonated form exists.[2]

Solution: Use a weak organic acid or a buffered system for the quench. This ensures that the bulk solution remains acidic enough to protonate the amine, minimizing the concentration of the free base available for racemization.

Question 3: Does temperature play a role in racemization during workup?

Answer: Absolutely. Racemization is a chemical reaction with an activation energy. Higher temperatures increase the kinetic energy of molecules, leading to a faster rate of deprotonation and reprotonation. Performing all workup steps—quenching, extractions, and concentration—at lower temperatures is a critical and simple preventative measure.

Workup Step Standard Temperature Recommended Temperature Rationale
QuenchingRoom Temperature0 °C to 5 °CMinimizes rate of racemization upon introduction of aqueous phase.
ExtractionsRoom Temperature0 °C to 10 °CReduces risk during phase separation and handling.
Concentration40-50 °C< 30 °CPrevents racemization in the concentrated solution.
Question 4: I suspect my silica gel chromatography is causing racemization. Is this possible?

Answer: Yes, this is a well-documented issue. Standard silica gel is inherently acidic (pKa ≈ 4.5) and its surface is covered with acidic silanol groups (Si-OH). These sites can protonate the amine and catalyze racemization on the column. The long exposure time as the compound travels through the column exacerbates the problem.

Solution:

  • Passivation: Neutralize the silica gel before use. This is achieved by preparing the slurry in an eluent containing a small amount of a volatile amine, such as 1-2% triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This amine base neutralizes the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or Florisil.

  • In-situ Protection: For particularly sensitive substrates, consider a workup that involves protecting the amine functionality (e.g., as a Boc-carbamate) before chromatography. The resulting N-protected amino nitrile is significantly less prone to racemization.

Best Practices & Recommended Protocols

Adhering to robust, validated protocols is the best defense against racemization. The following workflow is designed to minimize exposure to harsh conditions.

Workflow start Asymmetric Synthesis (e.g., Strecker Reaction) cool Cool Reaction to 0 °C start->cool quench Quench with Saturated Aqueous NH₄Cl (pre-chilled) cool->quench extract Extract with EtOAc or CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo (< 30 °C) filter->concentrate purify Purify via Chromatography (Passivated Silica Gel) concentrate->purify end Enantiopure α-Amino Nitrile purify->end

Caption: Recommended workflow for non-racemizing workup.

Analytical Verification

Accurate determination of enantiomeric excess (ee) is crucial to validate your workup protocol. Without reliable analytical data, troubleshooting efforts are futile.

FAQ: How can I accurately determine the enantiomeric excess (ee) of my α-amino nitrile?

Answer: Several methods are available, each with its own advantages. The key is to convert the enantiomers into diastereomers, which have different physical properties and can be distinguished by standard analytical techniques.[3]

Technique Principle Advantages Considerations
Chiral HPLC Direct separation on a chiral stationary phase (CSP).[4]High accuracy, direct analysis often possible without derivatization.[4]Requires specialized, expensive columns; method development can be time-consuming.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) Reaction with a CDA (e.g., Mosher's acid) to form diastereomers with distinct NMR signals.[3]Uses standard NMR equipment; provides structural confirmation.Derivatization must go to completion to avoid kinetic resolution; CDA must be enantiopure.[3]
Gas Chromatography (GC) Separation of volatile derivatives on a chiral column.Excellent resolution for volatile compounds.Requires derivatization to increase volatility, which can be a source of error.[4]

Important Note: When using a chiral derivatizing agent, it is critical that the derivatization reaction proceeds to 100% completion. If it does not, kinetic resolution can occur, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the starting enantiomeric ratio.[3]

References

  • Strecker Synthesis Overview. Master Organic Chemistry. [Link]

  • Asymmetric Strecker Reaction Review. MDPI. [Link]

  • Petasis vs. Strecker Synthesis. PMC - National Center for Biotechnology Information. [Link]

  • Recycling of Unwanted Enantiomers. The Royal Society of Chemistry. [Link]

  • Asymmetric Transformation via Crystallization. ACS Publications. [Link]

  • Asymmetric Transformation of α-Amino Nitriles. RSC Publishing. [Link]

Sources

Technical Support Center: Purification of Hydrophilic Chiral Amines on Silica Gel

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of hydrophilic chiral amines on silica gel. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific and often difficult class of separations. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your purification strategies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of hydrophilic chiral amines.

Q1: Why do my hydrophilic chiral amines show severe tailing or streaking on a silica gel column?

The primary cause is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3][4] These acidic sites can protonate the basic amine, leading to strong ionic interactions. This causes the compound to bind too strongly to the stationary phase, resulting in poor peak shape, streaking, and in some cases, irreversible adsorption.[1][3]

Q2: I'm losing my compound on the column. What is happening?

This is likely due to irreversible adsorption to the acidic silica surface.[1] In some cases, the acidic environment of the silica gel can also lead to the degradation of acid-sensitive molecules.[1] If your amine is particularly sensitive, you might observe decomposition, which manifests as streaking on a TLC plate or low recovery from the column.[5]

Q3: My chiral amine is racemizing during purification. How can I prevent this?

The acidic silanol groups on the silica surface can catalyze racemization or epimerization.[5] This is a critical issue, especially in pharmaceutical development where stereochemical purity is paramount.[5] Studies have also suggested that steric hindrance on the solid support can increase the basicity of the amino group relative to its nucleophilicity, leading to a higher degree of racemization.[6]

Q4: Can I use an acidic modifier in the mobile phase to improve the chromatography of my basic amine?

While it may seem counterintuitive, using an acidic modifier is generally not recommended for purifying basic amines on silica gel.[3] Adding an acid will protonate the amine, which can sometimes reduce retention but often does not resolve the issue of streaking and can even worsen it.[3] The standard and more effective practice is to use a basic modifier.[3]

II. Troubleshooting Guide: From Tailing Peaks to Pure Enantiomers

This section provides a systematic approach to resolving common problems encountered during the purification of hydrophilic chiral amines on silica gel.

Problem 1: Severe Peak Tailing and Low Recovery

This is the most frequent challenge, stemming from the strong acid-base interaction between the amine and silica gel.[1][2][3]

Causality Workflow Diagram

Caption: Workflow illustrating the cause of peak tailing.

Solutions & Protocols

The most common and accessible method to counteract the acidic nature of silica is to add a basic modifier to the mobile phase.[1][2] This deactivates the acidic silanol groups, minimizing the strong interactions that lead to peak tailing.[3]

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 5% (v/v)[3]Volatile, effective for a wide range of amines.Can be difficult to remove from the final product.
Ammonia (as NH₄OH) 1 - 10% in MeOH/DCM[3]Highly effective for polar amines.[7]Strong odor, requires careful handling in a fume hood.
Pyridine Used as a competing base[3]Effective in some cases.Less common due to its high boiling point and strong odor.[3]

Protocol: TLC Screening with a Basic Modifier

  • Prepare several TLC developing chambers with your chosen solvent system (e.g., Ethyl Acetate/Hexanes).

  • To each chamber, add a different concentration of triethylamine (e.g., 0.5%, 1%, 2%).

  • Spot your crude sample on separate TLC plates and develop one in each chamber.

  • Visualize the plates to determine the optimal concentration of TEA that provides a good Rf value (ideally 0.2-0.4) and minimizes streaking.[5]

If mobile phase modification fails to resolve the issue, consider a different stationary phase.

Stationary PhasePrinciple of OperationBest For
Amine-Functionalized Silica Provides a basic surface, preventing interactions with basic compounds.[2][5]Purifying basic compounds without the need for mobile phase modifiers.[8]
Alumina (Neutral or Basic) Offers a basic surface ideal for the purification of amines.[5][9]Acid-sensitive and basic compounds.[5]
Reversed-Phase Silica (C18) Separates based on hydrophobicity; polar compounds elute first.Very polar amines that are difficult to retain on normal phase silica.
Problem 2: Racemization of Chiral Amines

The acidic surface of silica gel can catalyze the epimerization of chiral centers, compromising the stereochemical integrity of your product.[5]

Prevention Strategies
  • Deactivation of Silica Gel: As with preventing decomposition, adding a basic modifier like triethylamine (1-3%) to the mobile phase is a highly effective method to neutralize the acidic silanol groups.[5]

  • Use of Alternative Stationary Phases:

    • Amine-functionalized silica: The basic surface of this stationary phase can prevent the degradation of acid-sensitive compounds.[5]

    • Alumina (Neutral or Basic): This can be an excellent alternative for purifying basic compounds and preventing acid-catalyzed racemization.[5]

  • Amine Protection: Temporarily protecting the amine functionality with a group like tert-butoxycarbonyl (Boc) can prevent its interaction with the silica gel.[5]

Protocol: Boc-Protection of a Chiral Amine

  • Dissolve your chiral amine in a suitable solvent (e.g., dichloromethane).

  • Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or DMAP).

  • Stir at room temperature and monitor the reaction by TLC until completion.

  • Work up the reaction and purify the N-Boc protected amine using standard silica gel chromatography.

  • Deprotect the purified compound using an acid such as trifluoroacetic acid (TFA) in dichloromethane.[5]

Problem 3: Poor Solubility and Sample Loading

Hydrophilic amines can be challenging to dissolve in the non-polar solvents typically used for sample loading in normal-phase chromatography.

Sample Loading Workflow Diagram

Caption: Decision workflow for sample loading techniques.

Recommended Technique: Dry Loading

Dry loading is often the best approach for hydrophilic compounds.[10][11]

Protocol: Dry Loading onto Silica Gel

  • Dissolve your crude sample in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).[10]

  • Add a small amount of silica gel to the solution.

  • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[11]

  • Carefully add this powder to the top of your packed column.

  • Gently add a layer of sand on top of the sample-adsorbed silica.

  • Begin eluting with your chosen mobile phase.

III. Advanced Considerations: Hydrophilic Interaction Chromatography (HILIC)

For highly polar amines, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative to traditional normal-phase or reversed-phase chromatography.[12] HILIC utilizes a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.[12] This creates an aqueous layer on the silica surface, and separation is achieved through partitioning of the analyte between this layer and the bulk mobile phase.

When to Consider HILIC:
  • When your hydrophilic amine has little to no retention in reversed-phase chromatography.

  • When you need to use a volatile mobile phase compatible with mass spectrometry.

  • For the separation of highly polar compounds like amino acids, nucleosides, and small organic acids.[13]

IV. References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Unknown. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Olsen, B. A. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. Retrieved from [Link]

  • ResearchGate. (2019, September 27). What solvent should I use with SPE to elute amines from silica? Retrieved from [Link]

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). On Route to the Chiral Imprinting of Bulk Silica. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • LCGC International. (2022, April 15). Hydrophilic-Interaction Chromatography: An Update. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]

  • Unknown. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Chiral Amino-acids Derivatives:Silica-gel Promoted Ring Opening of Substituted Aziridines. Retrieved from [Link]

  • Teledyne Labs. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2011, November 17). Loading a Sample on Silica Column. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Retrieved from [Link]

  • DergiPark. (n.d.). Middle East Journal of Science. Retrieved from [Link]

  • Scilit. (n.d.). High-performance liquid chromatographic resolution of enantiomers on chiral amine-bonded silica gel. Retrieved from [Link]

Sources

Technical Support Center: Stability of (S)-2-(Piperazin-2-yl)acetonitrile

[1]

Product Category: Chiral Heterocyclic Building Blocks Target Application: Synthesis of Kinase Inhibitors (e.g., KRAS G12C covalent inhibitors) Document ID: TS-PIP-ACN-001

Introduction: The Stability Paradox

(S)-2-(Piperazin-2-yl)acetonitrile is a deceptively simple molecule. While it serves as a robust scaffold for drugs like Adagrasib, its stability in solution is governed by a "tug-of-war" between the nucleophilic piperazine ring and the electrophilic nitrile group.

As a Senior Application Scientist, I often see researchers treat this compound like a standard amine. This is the primary cause of experimental failure. The presence of the nitrile group at the C2 position significantly acidifies the alpha-proton, making the chiral center highly susceptible to racemization under conditions that would be safe for ordinary piperazines.

This guide provides the protocols necessary to maintain enantiomeric excess (

Module 1: Solvent Compatibility & Preparation

The choice of solvent is the single biggest determinant of stability. The free base form of this compound is unstable in aqueous media; it must be handled as a salt or in anhydrous organic solvents until the final reaction step.

Solvent Selection Matrix
Solvent SystemStability RatingTechnical Notes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Recommended for Stock. High solubility. Inert to nucleophilic attack. Store frozen.
Acetonitrile (MeCN) ⭐⭐⭐⭐ (Good)Good for short-term handling. Ensure it is HPLC grade (low water content) to prevent hydrolysis.
Methanol/Ethanol ⭐⭐ (Risky)Protic solvents can facilitate proton exchange at the chiral center, accelerating racemization if bases are present.
Water (Neutral pH) ⭐ (Poor)Avoid for storage. Risk of nitrile hydrolysis to amide. Slow retro-Strecker degradation possible.
Water (Basic pH > 8) 💀 (Critical Failure)Rapid racemization (loss of chirality) and hydrolysis.
Dichloromethane (DCM) ⭐⭐⭐ (Fair)Good for synthesis, but beware of trace HCl in DCM which can precipitate the salt unexpectedly.
The "Golden Rule" of Dissolution

Protocol: Always prepare stock solutions in anhydrous DMSO or DMF . Only dilute into aqueous buffers immediately prior to use (e.g., < 1 hour before biological assay or coupling reaction).

Module 2: The Racemization Trap (Critical Mechanism)

The most insidious failure mode for (S)-2-(Piperazin-2-yl)acetonitrile is not decomposition, but silent racemization . You will not see a new peak on a standard LC-MS, but your biological activity will drop by 50%.

Mechanism of Failure

The nitrile group (-CN) is electron-withdrawing. This pulls electron density away from the C2 carbon, making the attached proton (



Pathway Visualization

RacemizationPathwayFig 1. Base-Catalyzed Racemization Mechanism of alpha-Amino NitrilesS_Enantiomer(S)-Enantiomer(Active)IntermediatePlanar Carbanion(Achiral Intermediate)S_Enantiomer->Intermediate Deprotonation (-H+)BaseBase (B:)e.g., Et3N, OH-Base->S_EnantiomerRacemicRacemic Mixture(50% S / 50% R)Intermediate->Racemic Reprotonation (+H+)

Module 3: Troubleshooting & Diagnostics

Use this decision tree when you observe anomalies in your solution.

TroubleshootingFig 2. Troubleshooting Logic for Piperazine-Nitrile InstabilityStartObservation: Issue with SolutionCloudyCloudiness / PrecipitateStart->CloudyYellowingYellow DiscolorationStart->YellowingLowActivityLow Bio-Activity(Purity looks OK)Start->LowActivityCheckSolventIs solvent Chlorinated(DCM/CHCl3)?Cloudy->CheckSolventOxidationCause: N-OxidationSolution: Use Antioxidantsor Store under ArgonYellowing->OxidationChiralCheckRun Chiral HPLCLowActivity->ChiralCheckSaltFormationCause: HCl ScavengingSolution: Switch to Free Baseor add base washCheckSolvent->SaltFormationYesCarbamateCause: CO2 Absorption(Ammonium Carbamate)Solution: Degas solventsCheckSolvent->CarbamateNoRacemizationCause: RacemizationSolution: Lower pH,Avoid tert-aminesChiralCheck->Racemizationee < 95%HydrolysisCause: Nitrile Hydrolysis(Check for Amide mass +18)ChiralCheck->HydrolysisNew Peak (+18 Da)

Validated Protocol: Purity & Enantiomeric Excess Check

Do not rely on standard C18 gradients, as the polar piperazine elutes in the void volume.

  • Column: Chiralpak IC or equivalent (Immobilized polysaccharide).

  • Mobile Phase: Heptane / Ethanol / Diethylamine (80:20:0.1).

    • Note: The amine modifier is crucial to sharpen the peak of the basic piperazine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Nitrile absorbance is weak; rely on end-absorption or derivatize).

  • Pass Criteria:

    
     Chemical Purity, 
    
    
    
    
    .

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the dihydrochloride salt in water? A: Only for short periods (hours) at acidic pH (pH < 4). While the salt form protects the amine from oxidation and prevents racemization (by keeping the amine protonated), the nitrile group is still susceptible to acid-catalyzed hydrolysis over days, eventually converting to the amide.

Q2: My solution turned cloudy after leaving it open on the bench. Why? A: Piperazines are excellent CO2 scrubbers. The secondary amine reacts with atmospheric CO2 to form carbamates (zwitterionic species), which are often insoluble in organic solvents like ether or DCM. Always flush headspace with Argon/Nitrogen.

Q3: I need to run a reaction at pH 9. Is this possible? A: You are in the danger zone. At pH 9, a significant fraction of the piperazine is unprotonated. To minimize racemization:

  • Keep the temperature low (0°C).

  • Minimize reaction time (< 30 mins).

  • Use a non-nucleophilic base if possible.

Q4: Why does the SDS say "Store at 2-8°C" but you recommend freezing? A: Commercial SDSs provide general guidelines for the solid material. Once in solution, the kinetic barriers to degradation drop significantly. We recommend storing stock solutions at -20°C or -80°C to virtually halt hydrolysis and oxidation kinetics.

References

  • Ambeed. (2024). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (2023). Strecker Synthesis and alpha-Aminonitrile Stability. Retrieved from

  • Khalaf, R., et al. (2010). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from

  • ChemicalBook. (2024). Product Specifications: (S)-2-(Piperazin-2-yl)acetonitrile.[1][2][3][4] Retrieved from

Troubleshooting low enantiomeric excess in piperazine nitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Enantiomeric Excess (ee)

Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Diagnostic Triage: Where is the leak?

Before adjusting reaction parameters, we must isolate when the loss of chirality occurs. In piperazine-2-carbonitrile synthesis (typically via asymmetric Strecker reaction or nucleophilic substitution on a chiral auxiliary), low ee usually stems from one of three distinct phases.

Use this logic flow to identify your failure mode:

DiagnosticTriage Start ISSUE: Low ee (<80%) Step1 1. Check Raw Reaction Mix (Quench aliquot into cold acidic buffer) Start->Step1 Decision1 Is ee high in crude mix? Step1->Decision1 WorkupIssue FAILURE MODE A: Workup-Induced Racemization (Base-catalyzed proton exchange) Decision1->WorkupIssue Yes (High ee in crude) Step2 2. Check Analytics (Racemic Standard vs. Blank) Decision1->Step2 No (Low ee in crude) ReactionIssue FAILURE MODE B: Reaction Kinetics/Thermodynamics (Retro-Strecker or Catalyst Poisoning) Step2->ReactionIssue Method Validated AnalysisIssue FAILURE MODE C: Analytical Artifact (Peak overlap or derivatization failure) Step2->AnalysisIssue Method Suspect

Caption: Diagnostic logic flow to isolate the source of enantiomeric excess erosion.

Failure Mode A: The "Hidden Killer" (Workup Instability)

The Symptom: Your in situ reaction monitoring shows 90%+ ee, but the isolated solid drops to 60% or racemic.

The Cause:


-Amino nitriles (the core motif of piperazine-2-carbonitriles) possess an acidic 

-proton (pKa ~10–12).
  • Basic Workup: Using saturated NaHCO₃ or NaOH during extraction deprotonates the

    
    -carbon.
    
  • Planarization: The resulting carbanion is planar.

  • Reprotonation: When the proton returns, it does so from either face, destroying the stereocenter.

Troubleshooting Protocol:

  • Q: How do I quench the reaction?

    • A: Never use basic aqueous washes if your product is the free base. Quench into a slightly acidic buffer (pH 4–5, e.g., NaH₂PO₄) or cold brine.

  • Q: Can I use silica gel chromatography?

    • A: Silica is slightly acidic but can promote the Retro-Strecker reaction (reversal to imine) if the nitrile is labile. Use neutralized silica (pre-treated with 1% Et₃N) only if you are sure the base won't racemize your specific substrate. Ideally, crystallize as a salt (e.g., tartrate or oxalate) immediately.

Failure Mode B: Reaction Dynamics (The Strecker Equilibrium)

The Symptom: The reaction never reaches high ee, even in the crude mixture.

The Cause: The Strecker reaction is reversible. The formation of the imine and the subsequent addition of cyanide are equilibrium processes.

  • Retro-Strecker: If the cyanide falls off, the achiral imine regenerates. If it re-adds without the catalyst directing it, you get racemate.

Mechanistic Visualization:

RetroStrecker cluster_cat Catalytic Cycle (High ee) cluster_bg Background Reaction (Racemic) Imine Achiral Imine (Planar) Complex Catalyst-Imine Complex Imine->Complex + Catalyst Product_Rac Racemic Product Imine->Product_Rac Uncatalyzed + HCN Product_S (S)-Piperazine Nitrile (High ee) Complex->Product_S + HCN (Fast) Product_S->Imine Retro-Strecker (Reversible)

Caption: The Retro-Strecker pathway (Red Arrow) allows the chiral product to revert to the achiral imine, leading to racemization.

Troubleshooting Protocol:

  • Temperature Control: Lower the temperature (–20°C to –78°C). The background reaction (uncatalyzed) has a higher activation energy than the catalyzed pathway. Lower T suppresses the background rate.

  • Concentration: High dilution favors the dissociation of the product (Retro-Strecker). Maintain concentrations >0.1 M to push the equilibrium toward the nitrile.

  • Catalyst Loading: If the background reaction is fast, you must outcompete it. Increase catalyst loading from 5 mol% to 10–15 mol%.

  • Cyanide Source:

    • TMSCN (Trimethylsilyl cyanide): Often irreversible and kinetic.

    • HCN/KCN: Reversible. If using KCN, ensure the pH is controlled (often requires a proton source like AcOH).

Failure Mode C: Analytical Validation

The Symptom: Inconsistent ee readings between runs or instruments.

The Cause: Piperazine nitriles are polar and basic. They tail badly on many chiral columns, causing peak overlap that mimics racemization.

Troubleshooting Protocol:

  • Column Selection: Do not use standard OD-H/AD-H columns with simple alcohol/hexane mixes.

    • Recommended:Chiralpak IC or IG (immobilized phases) allow for stronger solvents (DCM/THF) and additives.

  • Mobile Phase Additives: You must use an amine modifier (0.1% Diethylamine or Ethanolamine) to sharpen the peaks.

  • Derivatization: If the piperazine has low UV absorption (no chromophore), derivatize with Benzyl chloroformate (Cbz-Cl) or Benzoyl chloride before HPLC. This adds a UV handle and removes the basic amine functionality, improving peak shape.

Optimized Protocol: Asymmetric Strecker for Piperazines

Based on Jacobsen Thiourea and Corey-Groth Methodologies.

Objective: Synthesis of (S)-2-cyano-4-benzylpiperazine.

ParameterSpecificationRationale
Substrate N-Benzyl-piperidone imineCyclic imines are more rigid, improving catalyst stereocontrol.
Catalyst Jacobsen Thiourea (10 mol%)Dual activation: H-bonds to imine (electrophile) and cyanide (nucleophile).
Cyanide Source TMSCN (1.2 equiv) + iPrOH (1.2 equiv)In situ HCN generation. TMS group traps the amine, preventing retro-reaction.
Solvent Toluene or XylenesNon-polar solvents maximize H-bonding interactions of the catalyst.
Temperature –40°CKinetic control to suppress background racemization.
Quench TFA (Trifluoroacetic acid) Immediately protonates the amine, "freezing" the stereocenter.

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware. Moisture kills the Lewis acidity of the catalyst/imine interaction.

  • Complexation: Stir Imine and Catalyst in Toluene at RT for 30 mins.

  • Cooling: Cool to –40°C. Hold for 20 mins.

  • Addition: Add TMSCN dropwise, followed by slow addition of iPrOH (proton source).

  • Reaction: Stir 24–48h. Do not rush.

  • Critical Workup:

    • Dilute with cold MTBE.

    • Add 1.0 equiv of TFA (or anhydrous HCl in dioxane) to precipitate the salt.

    • Filter the salt directly. Do not perform an aqueous extraction.

References

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society.[1][2][3]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters.

  • Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society.[1][2][3]

  • Op

    
    -Aminonitriles: Labile Intermediates or Versatile Building Blocks? Synthesis. 
    
  • BenchChem Application Note. (2025). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

Sources

Removing palladium impurities from piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Purification / Catalyst Removal Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Ligand Competition" Effect

Why is this hard? Removing palladium from piperazine intermediates is significantly more difficult than removing it from neutral molecules (like esters or arenes).

The Mechanism: Piperazines contain secondary or tertiary amines that act as strong


-donor ligands . In a reaction mixture, your product is not just a bystander; it is actively competing with the scavenger for the palladium.
  • Standard Scenario: Pd binds loosely to solvent/ligands

    
     Scavenger grabs Pd 
    
    
    
    Clean Product.
  • Piperazine Scenario: Pd coordinates to the piperazine nitrogen

    
     Formation of stable [Pd-Product] complexes 
    
    
    
    Scavenger must have a higher binding affinity (
    
    
    ) than your product to displace the metal.

Implication: Simple silica gels or weak activated carbons often fail because they cannot overcome the thermodynamic stability of the Pd-Piperazine complex. You need high-affinity chelators.

Scavenger Selection Guide

Use this logic to select the correct "hardware" for your purification.

The Scavenger Selector (Decision Logic)

ScavengerSelection Start Start: Analyze Crude Mixture PdState Primary Pd Species? Start->PdState PdZero Pd(0) (Black Particulates) PdState->PdZero Heterogeneous PdTwo Pd(II) (Soluble/Complexed) PdState->PdTwo Homogeneous Carbon Activated Carbon (e.g., Darco KB-G) PdZero->Carbon Adsorption Chelator Functionalized Silica PdTwo->Chelator FuncGroup Interfering Groups? Chelator->FuncGroup Standard Standard Piperazine FuncGroup->Standard None SulfurSens Sulfur Sensitive? FuncGroup->SulfurSens Yes Thiol SiliaMetS® Thiol (Si-SH) Standard->Thiol General Purpose DMT SiliaMetS® DMT (Dimercaptotriazine) Standard->DMT High Affinity (Best for Amines) Thiourea SiliaMetS® Thiourea SulfurSens->Thiourea Alternative

Figure 1: Decision logic for selecting the appropriate scavenger based on palladium oxidation state and product functionality.

Recommended Chemistries
Scavenger TypeFunctional GroupMechanismBest ForNotes
Si-DMT DimercaptotriazineChelation (Tridentate)Piperazines & Basic Amines Highest affinity. Can displace Pd from N-coordination sites.
Si-Thiol Propylthiol (-SH)Chelation (Monodentate)General PurposeIndustry workhorse. Good baseline, but DMT often outperforms it for piperazines.
Si-Thiourea ThioureaChelation (Bidentate)Highly Polar MatricesUse if Thiol fails or if you want to avoid free thiols.
Activated Carbon Carbon LatticeAdsorptionPd(0) / ColloidsGood for "bulk" removal of black particles. Poor for complexed Pd(II).

Validated Screening Protocol

Trustworthiness: Do not guess. Run this small-scale screen to validate the chemistry before committing the whole batch.

Objective: Identify the scavenger that reduces Pd to <20 ppm with >90% product recovery.

The "4-Vial" Screen
  • Preparation: Take a 10 mL aliquot of your crude reaction mixture (post-workup, in solution). Measure initial Pd concentration (Reference value).

  • Setup: Prepare 4 vials.

    • Vial A: Si-Thiol (4 eq. vs Pd content)

    • Vial B: Si-DMT (4 eq.[1] vs Pd content)

    • Vial C: Si-Thiourea (4 eq. vs Pd content)

    • Vial D: Activated Carbon (10 wt% vs Product)

  • Incubation:

    • Add aliquot to scavengers.

    • CRITICAL: Heat to 50-60°C . (Room temperature is often insufficient to overcome the activation energy of ligand exchange for piperazines).

    • Stir for 4 hours .

  • Filtration: Filter through a 0.45 µm syringe filter (PTFE or Nylon).

  • Analysis: Analyze filtrate by ICP-MS (for Pd) and HPLC (for product recovery).

Troubleshooting & FAQs

Q1: I used Si-Thiol, but the Pd levels plateaued at 50 ppm (Target: <10 ppm). Why?

  • Diagnosis: Equilibrium limitation. The piperazine is competing effectively with the Thiol.

  • Fix:

    • Switch to Si-DMT: It has a higher binding constant (

      
      ) and can "pull" harder than the piperazine.
      
    • Increase Temperature: Heat to reflux (if stable) to speed up the exchange rate.

    • Two-Stage Pass: Filter off the first batch of scavenger and add fresh scavenger. This resets the equilibrium.

Q2: The scavenger is clogging my filter during scale-up.

  • Diagnosis: Mechanical degradation or solubility issues.

  • Fix:

    • Ensure you are using "Spherical" silica (e.g., SiliaMetS), not irregular gel, which generates fines.

    • Do not use magnetic stirring bars which grind the silica; use an overhead stirrer.

    • Check solvent compatibility.[1][2][3] Silica does not swell, but polymer-based scavengers (like polystyrene) might swell/clog in certain solvents (e.g., MeOH).

Q3: My product yield dropped significantly after scavenging.

  • Diagnosis: Non-specific binding. Your product might be protonated and binding to the silica surface (silanols) via cation exchange.

  • Fix:

    • Add a Modifier: Add 1-5% Triethylamine (TEA) to the solvent during scavenging. This blocks the free silanols on the silica surface, forcing the interaction to be purely Pd-Ligand.

    • Wash the Cake: Wash the filter cake with a polar solvent (MeOH/Ammonia) to release the physisorbed product.

Q4: Can I just use Activated Carbon? It's cheaper. [4][5][6]

  • Analysis: Carbon is excellent for Pd(0) (nanoparticles) but poor for Pd(II)-Amine complexes.

  • Recommendation: If your solution is dark/black, do a Carbon drop first to remove bulk Pd(0), then use Si-DMT for the residual soluble Pd(II). This "Hybrid Approach" saves money.[4][6]

Process Optimization Workflow

Use this visual guide to scale up from the screening result.

OptimizationWorkflow Crude Crude Mixture (>500 ppm Pd) Screen Screening (4-Vial) Select Best Ligand Crude->Screen Opt Optimization Temp: 20°C vs 60°C Time: 4h vs 12h Screen->Opt Best Candidate Scale Pilot Scale (Overhead Stirring) Opt->Scale Defined Parameters QC QC Check (ICP-MS) Scale->QC QC->Opt Fail (>10 ppm) End End QC->End Pass (<10 ppm)

Figure 2: Workflow for translating screening results to process scale-up.

Regulatory Context (ICH Q3D)

You must align your target limits with the ICH Q3D Elemental Impurities guideline.

Route of AdministrationPDE (µ g/day )Concentration Limit (10g daily dose)
Oral 100 µg10 ppm
Parenteral (IV) 10 µg1 ppm
Inhalation 1 µg0.1 ppm

Note: If your daily dose is <10g, your ppm limit increases proportionally (Option 1 vs Option 2a calculations).

References

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: User Guide & Application Notes. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Retrieved from

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Retrieved from

Sources

Controlling oxidative degradation of alpha-amino acetonitriles

Technical Support Center: Controlling Oxidative Degradation of -Amino Acetonitriles

Status: Active Lead Scientist: Senior Application Scientist Last Updated: February 26, 2026

Welcome to the Technical Support Center

You are likely here because your

Retro-Strecker equilibriumOxidative Decyanation

This guide moves beyond standard protocols to address the mechanistic root causes of instability. It provides self-validating workflows to stabilize these precursors for downstream applications (e.g., amino acid synthesis, diamine production).

Module 1: The Stability Paradox (Root Cause Analysis)

Before attempting stabilization, you must understand the degradation pathways.

The Degradation Triad
  • Retro-Strecker (Thermodynamic): In the presence of moisture or base, the molecule reverts to the starting imine and HCN. If HCN escapes (gas) or is consumed, the material vanishes.

  • Oxidative Decyanation (Kinetic): In the presence of oxygen and base, the

    
    -proton is abstracted, leading to radical intermediates that convert the nitrile to an amide or ketone.
    
  • Polymerization: Free HCN or imines generated from the Retro-Strecker pathway polymerize, causing the characteristic "tarring" or blackening of samples.

Pathway Visualization

The following diagram illustrates the competing fates of your molecule.[1]

DegradationPathwaysSMα-Amino Acetonitrile(Target)ImineImine + HCN(Retro-Strecker)SM->Imine  Base/Heat(Equilibrium Shift)Amideα-Amino Amide(Hydrolysis)SM->Amide  H2O/AcidOxProdImide/Ketone(Oxidative Decyanation)SM->OxProd  O2/Base/RadicalPolymerDark Polymer(Tar)Imine->Polymer  Polymerization

Figure 1: Mechanistic pathways leading to yield loss.[2] The Retro-Strecker pathway (red) is the most common cause of "disappearing" product, while oxidative pathways lead to impurities.

Module 2: Stabilization Protocols (Storage & Handling)

The Golden Rule: Never store

Protocol A: Conversion to Stable Acid Salts (Recommended)

This protocol converts the unstable oil into a stable, crystalline solid (Hydrochloride or Tosylate salt).

Reagents:

  • Crude

    
    -amino acetonitrile (Free Base)
    
  • Anhydrous Diethyl Ether or MTBE (Solvent)

  • 4M HCl in Dioxane or p-Toluenesulfonic acid (pTsOH)

Step-by-Step:

  • Dissolution: Dissolve the crude free base in cold anhydrous ether/MTBE (

    
    ).
    
  • Acidification:

    • For HCl Salt: Dropwise add 4M HCl in Dioxane under

      
       flow. Monitor pH until it reaches ~2-3.
      
    • For Tosylate Salt: Add 1.0 equivalent of pTsOH dissolved in minimum ether.

  • Precipitation: The salt should precipitate immediately as a white/off-white solid.

  • Isolation: Filter rapidly under an inert atmosphere (Argon/Nitrogen).

  • Drying: Vacuum dry at room temperature. Do not heat.

Why this works: Protonation of the amine (

Storage Matrix
ConditionFree Base (Oil)HCl/Tosylate Salt (Solid)
Shelf Life (

)
< 24 Hours (Darkens)Months
Shelf Life (

)
~1 WeekYears
Atmosphere Strict Argon/NitrogenDesiccator
Light Sensitivity High (Photo-oxidation)Low

Module 3: Reaction & Purification Optimization

Most degradation occurs during the workup, not the reaction.

Critical Control Points
  • Temperature Control (

    
    ): 
    
    • The Strecker reaction is exothermic. High temperatures favor the reverse reaction (Retro-Strecker).

    • Action: Maintain reaction and workup temperature between

      
       and 
      
      
      .
  • Cyanide Source Management:

    • Using TMSCN (Trimethylsilyl cyanide) often provides higher stability than KCN/NaCN because it avoids the introduction of water and strong aqueous bases that catalyze hydrolysis [1, 2].

  • Purification Hazards (Chromatography):

    • Silica Gel: Slightly acidic but contains metal impurities (Fe) that can catalyze oxidation. The surface silanols can also promote hydrolysis.

    • Alumina (Basic): FATAL ERROR. Basic alumina actively promotes the Retro-Strecker reaction (deprotonation of the

      
      -proton).
      
    • Solution: If chromatography is necessary, use Neutral Alumina or Deactivated Silica (treated with 1% Triethylamine) and elute rapidly.

Module 4: Troubleshooting Guide (FAQ)

Q1: My reaction mixture smells like bitter almonds. What happened?

Diagnosis: Retro-Strecker Decomposition. The "bitter almond" smell is Hydrogen Cyanide (HCN). Your product is reverting to the starting imine/aldehyde. Fix:

  • Check the pH.[2][3][4] If basic (

    
    ), the equilibrium shifts left. Adjust to neutral/slightly acidic.
    
  • Lower the temperature immediately.

  • Add a slight excess of the cyanide source to push the equilibrium back to the product (Le Chatelier’s principle).

Q2: The product turned into a dark tar during rotary evaporation.

Diagnosis: Thermal Polymerization. Heating the free base caused intermolecular polymerization or polymerization of released HCN. Fix:

  • Never heat the water bath above

    
    .
    
  • Do not distill to dryness if the product is an oil. Leave a small amount of solvent or convert to salt immediately.

  • Use an antioxidant (e.g., BHT) in the solvent if the compound is particularly electron-rich.

Q3: I see a new spot on TLC that is more polar than my product.

Diagnosis: Hydrolysis (Amide Formation). Your nitrile (


Fix:
  • Ensure all solvents are anhydrous.

  • Reduce exposure time to silica gel.

  • Verify that your workup was not too acidic (acid + water = hydrolysis).

Troubleshooting Decision Tree

TroubleshootingStartSymptom ObservedSmellBitter Almond Smell(HCN Release)Start->SmellDarkDarkening/TarringStart->DarkLowYieldLow Yield/Missing MassStart->LowYieldCheckpHCheckpHSmell->CheckpHCheck pHCheckTempCheckTempDark->CheckTempCheck Bath TempCheckWorkupCheckWorkupLowYield->CheckWorkupAq. Workup?AcidifyAdjust to pH 5-7Cool to 0°CCheckpH->AcidifypH > 9ReduceTempUse Cold EvaporationAdd BHT stabilizerCheckTemp->ReduceTemp> 30°CSaltFormAvoid Aqueous LayerPrecipitate as HCl SaltCheckWorkup->SaltFormYes

Figure 2: Rapid diagnostic workflow for common instability symptoms.

References

  • Strecker Synthesis Mechanism & Instability

    • Master Organic Chemistry. (2018).[4][5] "The Strecker Synthesis of Amino Acids." Link

  • Oxidative Decyanation Pathways

    • Royal Society of Chemistry. (2026).[6][7][8] "Base-catalyzed switchable reactivity of N-acyl-α-aminonitriles: oxidative decyanation to imides." Link

  • Retro-Strecker & Chirality

    • National Institutes of Health (PMC). (2023).[9] "Chirally and chemically reversible Strecker reaction." Link

  • Stabilization via Salt Formation

    • Organic Chemistry Portal. "Strecker Synthesis: Versatile Intermediates."[10] Link

  • General Oxidative Degradation

    • Benchchem. "Technical Guide on Stability of 2-Amino-2-(pyridin-3-yl)acetonitrile."[1] Link

Validation & Comparative

Technical Comparison Guide: Chiral HPLC Methodologies for (S)-2-(Piperazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(Piperazin-2-yl)acetonitrile (CAS: 1589082-26-7 / 2158301-19-8 as 2HCl) is a critical chiral building block, most notably serving as the immediate precursor to the pyrrolopyrimidine core of Tofacitinib (Xeljanz). Ensuring its enantiomeric purity is non-negotiable for regulatory compliance and downstream yield efficiency.

The Analytical Challenge:

  • High Polarity & Basicity: The secondary amine and nitrile group create a highly polar, basic profile that tails severely on traditional silica-based phases.

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, exhibiting negligible UV absorbance above 210 nm.
    
  • Salt Form: Often supplied as a dihydrochloride salt, requiring in-situ neutralization or specific mobile phase buffering.

This guide objectively compares three distinct methodologies to solve these challenges, recommending Immobilized Polysaccharide Phases in Polar Ionic Mode as the superior balance of robustness and throughput.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches available for this separation.

Table 1: Method Performance Matrix
FeatureMethod A: Polar Ionic Mode (Recommended) Method B: Pre-column Derivatization Method C: Crown Ether (CR+)
Column Technology Immobilized Cellulose (Chiralpak IC/IA)Coated Amylose/Cellulose (AD-RH/OD-RH)Crown Ether (Crownpak CR)
Mobile Phase MeCN / MeOH / DEA / TFAWater / MeCN (Reversed Phase)HClO₄ (aq) / MeOH
Sample Prep Minimal (Dissolve & Shoot)Complex (Reaction + Workup)Minimal
Detection (UV) Low UV (200–210 nm) or RI/ELSDHigh Sensitivity (254 nm+)Low UV (200–210 nm)
Resolution (

)
High (> 2.5 typical)Very High (> 4.0 typical)Moderate (1.5 – 2.0)
Throughput High (< 15 min run)Low (Prep time > 30 min)Moderate
Robustness Excellent (Immobilized phase)Good (Dependent on reaction yield)Low (Sensitive to T/Flow)

Deep Dive: Method A – Polar Ionic Mode (The Gold Standard)

Mechanism of Action

This method utilizes immobilized polysaccharide chiral stationary phases (CSPs).[1] Unlike coated phases (e.g., Chiralcel OD), immobilized phases (e.g., Chiralpak IC, IA) tolerate "forbidden" solvents like dichloromethane and ethyl acetate. However, for this polar amine, we utilize Polar Ionic Mode (PIM) —a non-aqueous mobile phase consisting of 100% organic solvents with ionic additives.

  • The Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).[1] The electron-withdrawing chloro-groups enhance

    
    -
    
    
    
    interactions with the nitrile, while the carbamate backbone provides hydrogen bonding sites.
  • The Additive: Diethylamine (DEA) is mandatory. It competes for non-specific silanol sites on the silica support, eliminating peak tailing common with piperazines.

Why It Wins
  • Solubility: The high organic content (MeCN/MeOH) readily dissolves both the free base and the salt forms (unlike non-polar hexane methods).

  • Speed: Low viscosity allows higher flow rates.

  • Simplicity: No derivatization required.

Experimental Protocol: Polar Ionic Mode

Objective: Determine the enantiomeric excess (% ee) of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.

Materials
  • Column: Chiralpak IC, 4.6 × 250 mm, 5 µm (Daicel).[2]

  • Solvents: HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), Diethylamine (DEA).[2]

  • Standard: Racemic 2-(Piperazin-2-yl)acetonitrile (for

    
     determination).
    
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Mix Acetonitrile : Methanol : Diethylamine in a ratio of 90 : 10 : 0.1 (v/v/v) .

    • Note: The Methanol component improves peak shape by increasing solubility, while DEA masks silanols.

    • Degas via ultrasonication for 10 minutes.

  • System Conditioning:

    • Flush column with mobile phase at 1.0 mL/min for 45 minutes.

    • Ensure column temperature is stable at 30°C .

  • Sample Preparation:

    • Stock: Weigh 5 mg of sample into a 10 mL flask.

    • Diluent: Dissolve in Mobile Phase. If using the dihydrochloride salt, sonicate ensures the DEA in the diluent neutralizes the HCl.

    • Concentration: 0.5 mg/mL. Filter through 0.45 µm PTFE filter.

  • Acquisition Parameters:

    • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm (or Refractive Index detector if UV baseline is noisy).

    • Critical: Acetonitrile absorbs below 195 nm; 205 nm is the sweet spot for the nitrile group without solvent cutoff interference.

  • Suitability Criteria:

    • Tailing Factor (

      
      ) < 1.5.[5]
      
    • Resolution (

      
      ) > 2.0 between enantiomers.
      

Alternative Method: Pre-Column Derivatization[1]

If your HPLC system lacks low-UV capability or if the sample matrix interferes at 205 nm, derivatization is the necessary alternative.

Reaction: React the secondary amine with Benzoyl Chloride or Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions (NaOH/Water/DCM).

Advantages:

  • Introduces a strong chromophore (Phenyl ring), allowing detection at 254 nm .

  • Reduces basicity, allowing the use of standard coated phases like Chiralcel OD-H in Hexane/IPA mode.

Drawback:

  • Kinetic resolution risk: If the derivatization reagent reacts at different rates with the enantiomers (rare for achiral reagents but possible), the measured ee will be skewed.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the appropriate method based on your lab's constraints and sample form.

MethodSelection Start Start: (S)-2-(Piperazin-2-yl)acetonitrile Sample CheckUV Is UV Detection < 210 nm available? Start->CheckUV CheckMatrix Is Sample in Complex Matrix? CheckUV->CheckMatrix Yes MethodB METHOD B: Derivatization (Benzoyl Chloride -> Chiralcel OD-H) CheckUV->MethodB No (UV > 220 nm only) MethodA METHOD A: Polar Ionic Mode (Chiralpak IC, MeCN/MeOH/DEA) *RECOMMENDED* CheckMatrix->MethodA No (Pure substance) CheckMatrix->MethodB Yes (Interference likely) MethodC METHOD C: Crown Ether (Crownpak CR+, HClO4) MethodA->MethodC If Resolution < 1.5 (Rare case)

Figure 1: Decision tree for selecting the optimal chiral HPLC method based on detector capability and sample complexity.

Mechanism of Separation (Polar Ionic Mode)

Understanding why the separation works ensures better troubleshooting.

SeparationMechanism Analyte Analyte: Piperazine-2-acetonitrile (Basic Amine + Polar Nitrile) Interaction1 H-Bonding (Carbamate N-H <-> Nitrile) Analyte->Interaction1 Interaction2 Dipole-Dipole (Cl-Phenyl <-> Piperazine ring) Analyte->Interaction2 CSP CSP: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) CSP->Interaction1 CSP->Interaction2 Modifier Modifier: DEA (Diethylamine) Blocking Silanol Blocking Modifier->Blocking Saturates Sites Blocking->CSP Prevents Tailing

Figure 2: Mechanistic interactions in Polar Ionic Mode. DEA is crucial for blocking silanols, allowing the CSP to discriminate based on stereochemistry.

References

  • BenchChem Application Note. Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Methodology adapted for acetonitrile analog).[5] Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (General protocols for immobilized phases and basic amines). Link

  • Reddy, P. R., et al. (2012).[2] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859.[2] (Reference for derivatization chemistry). Link

  • PubChem. (S)-2-(Piperazin-2-yl)acetonitrile Compound Summary. (Physical properties and CAS verification). Link

  • TCI Chemicals. Product Specification: (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride.[6] (Reference for optical rotation and purity standards). Link

Sources

A Comparative Guide to the Comprehensive Characterization of (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural confirmation of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Its ability to provide atom-specific information on the chemical environment and connectivity of protons (¹H) and carbons (¹³C) is unparalleled for this type of small molecule.

Predicted ¹H and ¹³C NMR Spectral Data
Atom Number Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity & Coupling (¹H)
2~3.8 - 4.0~55 - 58Multiplet
3~3.4 - 3.7~45 - 48Multiplet
5~3.4 - 3.7~45 - 48Multiplet
6~3.2 - 3.5~42 - 45Multiplet
7 (CH₂)~3.0 - 3.3~20 - 23Multiplet
8 (CN)-~118 - 122-

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

In-Depth Spectral Interpretation
  • ¹H NMR Spectrum: The piperazine ring protons are expected to appear as a series of complex, overlapping multiplets in the region of δ 3.2-4.0 ppm. The proton at the chiral center (C2) is anticipated to be the most downfield of the ring protons due to the deshielding effect of the adjacent nitrogen and the cyanomethyl group. The protons of the cyanomethyl group (CH₂) will likely appear as a multiplet around δ 3.0-3.3 ppm. The broad singlets corresponding to the N-H protons of the piperazine ring and the ammonium protons will be exchangeable with D₂O and may not be observed or appear as a broad signal.

  • ¹³C NMR Spectrum: The carbon spectrum will provide clear, singlet peaks for each carbon environment. The carbon of the nitrile group (CN) will be the most downfield, appearing around δ 118-122 ppm. The carbons of the piperazine ring will resonate in the δ 42-58 ppm range, with the chiral carbon (C2) expected at the lower field end of this range. The cyanomethyl carbon (CH₂) will be the most upfield, at approximately δ 20-23 ppm.

Self-Validating Experimental Protocol for NMR Characterization

This protocol is designed to be a self-validating system, incorporating 2D NMR techniques to confirm the assignments made from 1D spectra.

1. Sample Preparation:

  • Accurately weigh 10-15 mg of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.
  • Dissolve the sample in 0.7 mL of Deuterium Oxide (D₂O). The use of D₂O is recommended for hydrochloride salts to ensure solubility and to exchange the acidic N-H protons.
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum.
  • Set the spectral width to encompass a range of 0-10 ppm.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • A spectral width of 0-160 ppm is typically sufficient.
  • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

4. 2D NMR for Structural Confirmation:

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, helping to trace the connectivity of the protons within the piperazine ring and the cyanomethyl group.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing definitive assignments for each C-H pair.

5. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
  • Reference the spectra to the residual solvent peak.
  • Integrate the ¹H NMR signals to confirm the proton count for each resonance.
  • Analyze the coupling patterns in the ¹H and COSY spectra to confirm the connectivity.
  • Use the HSQC spectrum to assign each carbon signal based on its attached proton(s).

Comparative Analysis with Orthogonal Techniques

While NMR is the primary tool for structural elucidation, a comprehensive characterization, especially in a drug development context, necessitates the use of orthogonal analytical techniques to confirm identity, purity, and enantiomeric excess.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Unambiguous molecular structure, connectivity, and purity.Provides detailed structural information.Lower sensitivity compared to MS; may not be ideal for trace analysis.
Chiral HPLC Enantiomeric purity and quantification.High sensitivity and accuracy for chiral separation.[1][2]Does not provide structural information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula.Does not provide stereochemical information.
FTIR Spectroscopy Presence of functional groups (e.g., C≡N, N-H).Fast and non-destructive.Provides limited structural information.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete characterization of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, integrating NMR with complementary techniques.

cluster_0 Primary Characterization cluster_1 Chiral Purity Assessment cluster_2 Final Confirmation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Confirmation Structural & Chiral Confirmation NMR->Confirmation Structure Confirmed MS Mass Spectrometry (Molecular Weight) MS->Confirmation MW Confirmed FTIR FTIR Spectroscopy (Functional Groups) FTIR->Confirmation Functional Groups Confirmed Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Chiral_HPLC->Confirmation ee > 99%

Caption: A comprehensive workflow for the characterization of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.

Conclusion

The robust characterization of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is paramount for its use in pharmaceutical synthesis. A strategy that judiciously combines the detailed structural insights from NMR spectroscopy with the quantitative chiral purity data from HPLC and molecular weight confirmation from mass spectrometry provides a comprehensive and reliable analytical package. This integrated approach ensures the quality and consistency of this vital chemical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. [Link]

  • 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm. [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. [Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]

  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 1H- and 13C-NMR for - Rsc.org. Royal Society of Chemistry. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • (S)-2-(Piperazin-2-yl)acetonitrile. PubChem. [Link]

  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]

Sources

Publish Comparison Guide: Optical Rotation & Purity Standards for (S)-2-piperazinylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the critical need for standardization in the analysis of (S)-2-piperazinylacetonitrile , a key chiral intermediate in the synthesis of kinase inhibitors (e.g., Adagrasib, Tofacitinib analogs).

Unlike simple commodity chemicals, the optical rotation of small, polar heterocycles like piperazines is highly sensitive to pH, solvent, and salt form. Therefore, this guide prioritizes methodological rigor over static literature values, establishing a self-validating system for purity determination.

Executive Summary: The "Rotation vs. Resolution" Dilemma

In the development of chiral drugs, relying solely on specific optical rotation (


) for (S)-2-piperazinylacetonitrile is fraught with risk.[1] The molecule’s secondary amine and nitrile group create a pH-sensitive electronic environment where the magnitude—and even the sign—of rotation can shift based on the solvent and protonation state (Free Base vs. Dihydrochloride).

The Industry Consensus: While optical rotation serves as a quick identity test, Chiral HPLC (High-Performance Liquid Chromatography) is the required standard for quantifying Enantiomeric Excess (ee). This guide compares these methodologies and provides a validated workflow for establishing your internal reference standard.

FeatureOptical Rotation (Polarimetry) Chiral HPLC (Recommended)
Primary Utility Quick Identity ConfirmationQuantitative Purity (ee%)
Sensitivity Low (Requires high conc.)[1]High (Trace impurity detection)
Robustness Low (pH/Solvent dependent)High (Separation based)
Standard Requirement Requires pure reference for calculationSelf-validating (Area %)

Product Identity & Chemical Standards

Before establishing analytical protocols, the specific chemical form must be defined. The dihydrochloride salt is preferred for storage and stability, while the free base is often generated in situ.

Chemical Specifications
  • Chemical Name: (S)-2-piperazinylacetonitrile[1][2][3]

  • CAS (Free Base): 1589082-26-7[1]

  • CAS (Dihydrochloride): 2158301-19-8[1][2]

  • Molecular Weight: 125.17 g/mol (Base) / 198.09 g/mol (2HCl)[1]

  • Chiral Center: C2 position of the piperazine ring.

The "Standard" Rotation Value

Literature values for this specific intermediate are often proprietary or variable.[1] However, structurally related (S)-piperazine-2-carboxylic acid derivatives typically exhibit small specific rotations (often


), making them unreliable for precise purity calculations.[1]
  • Expected Trend: The (S)-enantiomer of piperazine-2-derivatives is generally Levorotatory (-) in aqueous acid and Dextrorotatory (+) in basic organic solvents, though this must be experimentally verified for the acetonitrile derivative.

Comparative Methodologies

Method A: Optical Rotation (Polarimetry)

Use this method only for batch-to-batch consistency checks, not for release testing.

Critical Protocol: To minimize variability, the Dihydrochloride salt should be used in a polar, achiral solvent.

  • Solvent: Water (HPLC Grade) or Methanol.[1] Avoid Acetone or DCM due to solubility issues with the salt.

  • Concentration:

    
     (
    
    
    
    ).
  • Temperature:

    
    .
    
  • Wavelength: Sodium D-line (589 nm).[1][4]

The Self-Validating Trap: If your crude sample contains chiral impurities (e.g., amino acid precursors) with high rotation values, they can mask the rotation of the product. Do not rely on


 alone. 
Method B: Chiral HPLC (The Gold Standard)

Use this method for assigning purity and validating the optical rotation standard.

Based on the separation of similar piperazine analogs (e.g., piperazin-2-ylmethanol), the following conditions are recommended for the resolution of the (S) and (R) enantiomers.

Experimental Protocol:

  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).[1]

    • Why: Immobilized phases are robust against amine-containing mobile phases.[1]

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][5]

    • Mechanism:[6] The diethylamine (DEA) acts as a peak shape modifier, masking silanol interactions with the secondary amine of the piperazine.

  • Flow Rate: 1.0 mL/min.[1][5][7]

  • Detection: UV at 205-210 nm (Nitrile absorbance).[1]

  • Temperature:

    
    .
    

Performance Criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor:

    
     (Crucial for accurate area integration).[1]
    

Synthesis-Based Validation (The "Chiral Pool" Approach)

If a commercial reference standard is unavailable, the most reliable way to validate your (S)-standard is to synthesize it from a known chiral pool precursor.

Pathway:

  • Start: D-Glutamic Acid or (S)-2-amino-propanol derivatives.

  • Logic: Synthesis via the "Chiral Pool" preserves the stereocenter.[1] If the starting material is 99% ee, and the reaction pathway does not involve racemization conditions (e.g., strong base with heat), the product is the (S)-standard.

  • Verification: Analyze this synthesized "Standard" via Chiral HPLC. The major peak is defined as the (S)-enantiomer.

Visualization: Purity Determination Workflow

The following diagram outlines the logical decision tree for validating the (S)-2-piperazinylacetonitrile standard.

PurityWorkflow Start Sample: (S)-2-piperazinylacetonitrile CheckForm Check Form: Base or 2HCl Salt? Start->CheckForm Decision Is Reference Std Available? CheckForm->Decision Polarimetry Method A: Polarimetry (c=1, H2O, 20°C) HPLC Method B: Chiral HPLC (Chiralpak IC, MeCN/MeOH/DEA) Polarimetry->HPLC Inconclusive / Low Rotation AssignPeaks Assign Major Peak as (S) Calculate %ee HPLC->AssignPeaks Decision->Polarimetry Yes (Routine) Decision->HPLC No (Validation) SynthVal Synthesis Validation (Start from Chiral Pool) Decision->SynthVal No Reference SynthVal->HPLC Inject Synthesized Std Release Release for Synthesis AssignPeaks->Release ee > 98% Reject Reject / Recrystallize AssignPeaks->Reject ee < 98%

Figure 1: Decision tree for establishing and validating the optical purity of (S)-2-piperazinylacetonitrile.

Summary of Recommendations

  • Do not trust generic rotation values: The specific rotation is too low and variable to be a primary standard.

  • Adopt Chiral HPLC: Use the Chiralpak IC method (MeCN/MeOH/DEA) for all release testing.[1]

  • Salt Selection: Convert the free base to the Dihydrochloride salt for analytical characterization; it is less hygroscopic and provides more consistent optical data.

  • In-Text Citation Support: The method for chiral separation of piperazine derivatives on polysaccharide columns is well-documented for similar pharmacophores like piperazin-2-ylmethanol [1].[1]

References

  • PubChem. (2024).[1][2] (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Chamakuri, S., et al. (2020).[1][8] Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Comparison Guide: Chemical vs. Biocatalytic Synthesis of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazines are ubiquitous scaffolds in FDA-approved pharmaceuticals, including blockbuster drugs like Vestipitant and Baloxavir marboxil[1],[2]. Historically, drug discovery relied heavily on N-substituted piperazines due to synthetic limitations. However, modern medicinal chemistry demands "escaping from flatland" by introducing stereogenic centers at the carbon atoms of the piperazine ring to improve target binding and pharmacokinetic profiles[3]. This guide objectively compares two leading methodologies for synthesizing C-substituted chiral piperazines: transition-metal-catalyzed asymmetric hydrogenation (chemical) and enzyme-mediated reductive amination/transamination (biocatalytic).

Chemical Synthesis: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Insights & Causality

Direct asymmetric hydrogenation (AH) of pyrazines is notoriously difficult. Pyrazines possess two strong coordinative nitrogen atoms that readily bind to and poison transition-metal catalysts, halting the reaction[1]. To circumvent this, a self-validating activation strategy using alkyl halides (e.g., benzyl bromide) is employed[4].

The Causality: The addition of an alkyl halide serves a dual purpose. First, N-alkylation creates a pyrazinium salt, making the aromatic ring highly electron-deficient and significantly lowering the activation energy required for reduction[4]. Second, the remaining unalkylated nitrogen is protonated by the acid generated in situ during the reaction, forming a salt that completely blocks its ability to coordinate with and poison the Iridium catalyst[4].

Experimental Protocol: Ir-Catalyzed AH of Pyrazinium Salts
  • Activation: In a nitrogen-filled glovebox, combine the substituted pyrazine (1.0 equiv) and benzyl bromide (1.1 equiv) in anhydrous THF to form the pyrazinium salt intermediate.

  • Catalyst Preparation: Add the Iridium catalyst precursor [Ir(COD)Cl]2 (1 mol%) and the chiral ligand (S,S)-f-Binaphane (2.2 mol%) to the reaction mixture. Causality: The highly rigid and electron-donating nature of f-Binaphane is critical for enforcing strict facial selectivity during hydride transfer.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas to 600 psi. Stir at 30 °C for 24 hours[1].

  • Validation & Isolation (Self-Validating Step): Vent the H₂ gas carefully. Validate reaction completion via crude ¹H-NMR to ensure no partially reduced tetrahydropyrazines remain (which would skew downstream ee% analysis). Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography. Determine enantiomeric excess (ee) via chiral HPLC[1].

Biocatalytic Synthesis: Enzyme-Mediated Reductive Amination

Mechanistic Insights & Causality

Biocatalysis offers a green alternative by operating under mild, aqueous conditions. A breakthrough approach utilizes Imine Reductases (IREDs) to synthesize piperazines directly from 1,2-dicarbonyls and 1,2-diamines[5].

The Causality: When diamines and dicarbonyls are mixed in an aqueous buffer, they spontaneously undergo condensation to form a transient diimine/iminium intermediate[5]. The R-selective IRED enzyme recognizes this specific cyclic intermediate. By utilizing NADPH as a hydride donor, the enzyme's chiral active pocket dictates the stereochemical outcome of the double reductive amination, bypassing the need for heavy metals or high-pressure hydrogen[5].

Similarly, Amine Transaminases (ATAs) can be used to synthesize chiral piperazinones from N-(2-oxopropyl) amino acid esters. The Causality: Transaminase reactions typically suffer from unfavorable thermodynamic equilibria and severe product inhibition[6]. However, this biocatalytic design strategically places a nucleophilic ester nearby; the initially formed amine undergoes spontaneous intramolecular cyclization. This cyclization acts as a thermodynamic sink, pulling the equilibrium forward and completely preventing product inhibition,[6].

Experimental Protocol: IRED-Catalyzed Synthesis
  • Substrate Assembly: Dissolve the 1,2-dicarbonyl (10 mM) and 1,2-diamine (10 mM) in a potassium phosphate buffer (KPi, 100 mM, pH 7.0)[5].

  • Cofactor Addition: Add NADPH (12 mM) to the mixture. Note: For industrial scale-up, a cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose) is used to maintain the catalytic cycle and reduce stoichiometric costs.

  • Biocatalysis: Introduce the purified R-selective IRED from Myxococcus stipitatus (R-IRED_Ms, 1 mg/mL). Incubate the reaction at 30 °C with gentle shaking (120 rpm) for 6–24 hours[5].

  • Validation & Isolation (Self-Validating Step): Quench the reaction by adjusting the pH to >10 using NaOH (ensuring the piperazine is fully deprotonated). Extract with ethyl acetate. Validate the specific formation of the fully cyclized piperazine via GC-MS before analyzing the ee via chiral HPLC to prevent false positives from uncyclized intermediates[5].

Objective Data Comparison

MetricChemical Synthesis (Ir-Catalyzed AH)Biocatalytic Synthesis (IREDs / ATAs)
Substrate Scope Broad (Aryl, alkyl, and disubstituted pyrazines)Moderate (Requires compatible diamines/dicarbonyls)
Enantioselectivity Excellent (Up to 96% ee)Perfect (>99% ee)
Reaction Conditions High pressure H₂ (600 psi), Organic solvents (THF)Ambient pressure, Aqueous buffer, 30 °C
Atom Economy High (H₂ addition)High (Water is the only byproduct)
Environmental Impact High (Heavy metals, volatile organic compounds)Low (Biodegradable enzymes, aqueous media)
Scalability Well-established for multi-gram industrial scaleEmerging (Demonstrated up to 8.1 g/L titers)

Workflow Visualization

PiperazineSynthesis cluster_chemical Chemical: Ir-Catalyzed AH cluster_biocatalytic Biocatalytic: IRED Reductive Amination C1 Pyrazine C2 Pyrazinium Salt (Activated) C1->C2 Alkyl Halide (Blocks N-poisoning) C3 Chiral Piperazine (≤96% ee) C2->C3 [Ir]-Catalyst H2 (600 psi) B1 Diamine + Dicarbonyl B2 Diimine Intermediate B1->B2 Spontaneous Condensation B3 Chiral Piperazine (>99% ee) B2->B3 IRED Enzyme NADPH, 30°C

Caption: Workflow comparison of chemical vs. biocatalytic chiral piperazine synthesis.

References

  • Huang, W.-X., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters, 2016.[Link]

  • Borlinghaus, N., et al. "Biocatalytic Access to Piperazines from Diamines and Dicarbonyls." ACS Catalysis, 2018.[Link]

  • Pérez-Martín, C., et al. "Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones." Advanced Synthesis & Catalysis, 2022.[Link]

  • Cabré, A., et al. "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines." ACS Catalysis, 2023.[Link]

Sources

(S)-2-(Piperazin-2-yl)acetonitrile vs 2-piperazinecarboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: (S)-2-(Piperazin-2-yl)acetonitrile vs. 2-Piperazinecarboxylic Acid Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Strategic Overview: The Masked Handle vs. The Direct Linker

In the architecture of bioactive scaffolds, the choice between (S)-2-(piperazin-2-yl)acetonitrile (Pzn-CN) and 2-piperazinecarboxylic acid (Pzn-COOH) is rarely a matter of simple substitution. It represents a strategic decision between a stable, orthogonal pharmacophore and a reactive, zwitterionic building block .

This guide analyzes the divergent reactivity profiles of these two C2-functionalized piperazines. While Pzn-COOH serves as a classic amino acid analogue for peptidomimetics, Pzn-CN has emerged as a critical "masked" scaffold—most notably in the synthesis of the KRAS G12C inhibitor Adagrasib —offering unique stability during transition-metal-catalyzed cross-couplings where free carboxylic acids often fail.

Quick Reference: Physicochemical & Reactivity Profile
Feature(S)-2-(Piperazin-2-yl)acetonitrile (Pzn-CN)2-Piperazinecarboxylic Acid (Pzn-COOH)
Primary Utility Stable pharmacophore (CN) or latent amine/acid precursor.Direct peptidomimetic building block.
Key Reactivity Orthogonal Stability: Survives Pd-catalyzed couplings and basic alkylations.Acylation: Reacts readily with amines via activation (HATU/EDC).
Solubility Soluble in organic solvents (DCM, EtOAc) as free base; water-soluble as HCl salt.Amphoteric/Zwitterionic; poor solubility in non-polar organics without protection.
Protecting Group Strategy N-protection (Boc, Cbz) required for regioselectivity.Critical: Requires orthogonal N-protection (e.g., N1-Boc, N4-Fmoc) to prevent polymerization.
Major Application Adagrasib (MRTX849) synthesis; covalent inhibitors.Alzheimer’s MTDLs ; constrained peptides; biopolymer functionalization.

Section 1: Reactivity Matrix & Mechanistic Insight

1. The Nitrile Advantage: Orthogonality in Cross-Coupling

The nitrile group in Pzn-CN is electronically withdrawing but chemically robust. Unlike the carboxylic acid, which can poison palladium catalysts or undergo decarboxylation under high temperatures, the cyanomethyl group remains inert during Buchwald-Hartwig aminations .

  • Mechanism: The nitrile nitrogen is a poor ligand for Pd compared to the secondary piperazine amines. This allows selective N-arylation of the piperazine ring without protecting the nitrile.

  • Transformation Potential: Post-coupling, the nitrile can be:

    • Retained: As a polar pharmacophore (e.g., Adagrasib).

    • Reduced: To an ethylamine side chain (

      
      , Raney Ni).
      
    • Hydrolyzed: To the acid (strong acid/heat), though this is kinetically slow, providing a window of stability.

2. The Acid Challenge: Activation & Zwitterions

Pzn-COOH behaves as a cyclic amino acid. Its reactivity is dominated by the need to overcome its zwitterionic lattice energy.

  • Coupling Efficiency: Direct coupling is often sluggish due to steric hindrance at the C2 position.

  • Activation: Requires high-efficiency coupling agents (HATU, PyBOP) and non-nucleophilic bases (DIPEA) to generate the active ester.

  • Side Reactions: Without proper N-protection, Pzn-COOH undergoes rapid self-condensation to form diketopiperazines (DKPs).

Section 2: Critical Experimental Protocols

The following protocols contrast the handling of these two building blocks in high-value transformations.

Protocol A: Palladium-Catalyzed N-Arylation of (S)-2-(Piperazin-2-yl)acetonitrile

Context: Installing the piperazine core onto a heteroaryl halide (Adagrasib intermediate synthesis).

Reagents:

  • Substrate: Aryl bromide/triflate (Ar-X)

  • Nucleophile: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

  • Catalyst System:

    
     / RuPhos or BINAP
    
  • Base:

    
     or NaOtBu (Base choice is critical; carbonates preserve the nitrile)
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Methodology:

  • Free Basing (Optional but Recommended): If using the dihydrochloride salt, pre-treat with 2.5 eq. of DIPEA in the reaction solvent for 15 min, or perform a biphasic extraction (DCM/NaOH) to isolate the free base oil. Why: Excess HCl consumes the catalytic base and can inhibit the Pd cycle.

  • Catalyst Loading: In a glovebox or under Argon, charge the reaction vessel with Ar-X (1.0 eq), Pzn-CN (1.2 eq),

    
     (3.0 eq), and 
    
    
    
    (5 mol%).
  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LCMS.[1]

    • Observation: The nitrile peak (IR ~2250 cm⁻¹) remains unchanged.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica flash chromatography (MeOH/DCM gradient).

Protocol B: HATU-Mediated Peptide Coupling of 2-Piperazinecarboxylic Acid

Context: Coupling N1-Boc-2-piperazinecarboxylic acid to a hindered amine.

Reagents:

  • Acid: 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

  • Amine:

    
     (1.0 eq)
    
  • Coupling Agent: HATU (1.1 eq)[2]

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected Pzn-COOH in DMF (0.1 M). Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir at

    
     for 15 minutes.
    
    • Why: Pre-activation at low temperature minimizes racemization at the chiral C2 center, a known risk with pipecolic acid derivatives.

  • Addition: Add the amine (

    
    ) and the remaining DIPEA (1.0 eq). Allow to warm to Room Temperature (RT).
    
  • Monitoring: Stir for 2–4 hours. Monitor consumption of the active ester by HPLC.

  • Quench: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
    , and brine.
    
    • Note: The N-Boc group is essential here. If N1 is unprotected, the activated acid will intramolecularly attack N1, leading to polymerization.

Section 3: Visualizing the Pathways

The following diagrams illustrate the divergent synthetic utility of these scaffolds.

Diagram 1: The "Nitrile Survival" Route (Adagrasib Synthesis)

This pathway demonstrates how the nitrile acts as a spectator during complex coupling and acylation steps.

Adagrasib_Synthesis Figure 1: The nitrile group survives Pd-catalysis and acylation to function as a stable pharmacophore in Adagrasib. Start Piperazine Precursor (N-Boc, Hydroxymethyl) Inter1 Oxidation & Cyanation (RuCl3/NaIO4 -> KCN) Start->Inter1 1. SOCl2 2. RuCl3, NaIO4 3. KCN PznCN (S)-2-(Piperazin-2-yl) acetonitrile (Pzn-CN) Inter1->PznCN Deprotection Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) PznCN->Coupling + Aryl Triflate Pd2(dba)3, BINAP Adduct N-Aryl Piperazine (Nitrile Intact) Coupling->Adduct C-N Bond Formed Acylation Acrylamide Formation (2-Fluoroacrylic acid) Adduct->Acylation T3P, DIPEA Final Adagrasib (MRTX849) (Covalent KRAS Inhibitor) Acylation->Final Final API

Diagram 2: The "Acid Activation" Cycle (Peptidomimetics)

This pathway highlights the protection/deprotection choreography required for the acid.

Acid_Coupling Figure 2: The acid requires strict protection strategies to prevent polymerization and enable selective coupling. Raw 2-Piperazinecarboxylic Acid (Zwitterion) Protect Orthogonal Protection (N1-Boc, N4-Fmoc) Raw->Protect Boc2O / Fmoc-OSu Activate Carboxyl Activation (Active Ester) Protect->Activate HATU / DIPEA (DMF, 0°C) Couple Amide Bond Formation Activate->Couple + Amine (R-NH2) Deprotect Selective N-Deprotection Couple->Deprotect TFA (Boc) or Piperidine (Fmoc) Product Peptidomimetic Scaffold Deprotect->Product Cyclization or Chain Extension

References

  • Adagrasib (MRTX849)

    • Title: Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization.[3][4]

    • Source: Organic Process Research & Development (ACS Publications), 2024.[3]

    • URL:[Link][3]

  • Peptide Coupling Methodologies: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem Technical Guides, 2024.
  • Piperazine Scaffold Applications

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).[5]

    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Reactivity of Piperazine-2-carboxylic Acid

    • Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents.

    • Source: Bioorganic Chemistry (Elsevier), 2023.
    • URL:[Link]

Sources

Chiral SFC Separation Conditions for Piperazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Challenge

Piperazine derivatives represent a cornerstone scaffold in medicinal chemistry, appearing ubiquitously in antihistamines, antidepressants, and antipsychotics. However, their chiral separation via Supercritical Fluid Chromatography (SFC) presents a specific "basic challenge." The secondary or tertiary amine nitrogen within the piperazine ring acts as a strong proton acceptor, leading to severe peak tailing due to non-specific interactions with residual silanols on the stationary phase support.

This guide objectively compares the performance of immobilized versus coated polysaccharide phases and delineates the critical role of mobile phase additives. Unlike standard protocols, we focus on the causality of separation failure and provide a self-validating screening workflow to ensure robust enantioselectivity ($ \alpha


 R_s $).

Critical Parameter Analysis

Stationary Phase Selection: Coated vs. Immobilized

For piperazine derivatives, the choice between traditional coated phases (e.g., Chiralpak AD-H) and immobilized phases (e.g., Chiralpak IA, IG) is not merely about stability—it is about selectivity tuning .

  • Coated Phases (AD-H, OD-H): Historically the gold standard. They often provide higher theoretical plate counts due to the uniform supramolecular structure of the polymer. However, they are restricted to alcohol modifiers.

  • Immobilized Phases (IA, IB, IC, IG): These allow for "forbidden" solvents (THF, DCM, MtBE) which can induce conformational changes in the chiral selector, often unlocking separation for steric-bulky piperazines that fail on coated phases. Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)) has emerged as a superior choice for basic drugs due to its specific electronic interaction profile.

The Additive Effect: The "Silanol Shield"

In SFC, CO2 is slightly acidic. For basic piperazines, this acidity can protonate the amine, turning it into a cation that binds irreversibly to anionic silanols.

  • Diethylamine (DEA): The standard baseline additive.[1] Effective, but can sometimes lead to ion-pairing retention shifts.

  • Isopropylamine (IPAm): Superior alternative. Its steric bulk and higher basicity often provide sharper peak shapes than DEA for piperazines by more effectively competing for silanol sites.

Comparative Performance Guide

The following data summarizes the representative performance of piperazine derivatives (e.g., N-substituted phenylpiperazines) across different conditions.

Table 1: Stationary Phase Performance Matrix

Comparison of resolution ($ R_s


 \alpha $) using CO2/MeOH (80:20) + 0.2% IPAm.
ColumnSelector TypeSelectivity ($ \alpha $)Resolution ($ R_s $)Performance Verdict
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)1.45 3.2 Best in Class. High success rate for basic piperazines due to chloro/methyl steric pockets.
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)1.151.4Robust. Good baseline, but often requires extensive modifier optimization.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)1.282.1Complementary. Excellent for piperazines with aromatic stacking potential.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate) (Coated)1.181.6High Efficiency. Sharp peaks, but lower selectivity than IG for this specific scaffold.
Table 2: Mobile Phase Modifier & Additive Impact

Effect on Peak Symmetry ($ A_s


 k'_1 $) on Chiralpak IG.
Modifier SystemAdditive (0.2%)Peak Symmetry ($ A_s $)Retention ($ k'_1 $)Observation
Methanol None2.8 (Tailing)> 5.0Failed. Strong silanol interaction.
Methanol DEA1.32.1Acceptable. Standard starting point.
Methanol IPAm 1.1 1.8 Optimal. Best peak shape and fastest elution.
IPA IPAm1.03.5High Resolution. Use if MeOH provides low $ \alpha $.

Experimental Workflow & Visualization

The "4-Column x 3-Modifier" Screening Protocol

Do not rely on a single column. Use this self-validating screening loop to guarantee method robustness.

Protocol Steps:

  • System Prep: Purge SFC lines with MeOH to remove memory effects.

  • Primary Screen:

    • Columns: IA, IB, IC, IG (3µm particle size preferred).

    • Mobile Phase: 20% Modifier in CO2.

    • Modifier A: MeOH + 0.2% IPAm.

    • Modifier B: IPA + 0.2% IPAm.

  • Assessment:

    • If $ R_s > 2.0 $ and $ A_s < 1.2 $: Lock Method.

    • If $ R_s < 1.5 $: Switch to Extended Range (Immobilized only) -> Test THF/MtBE blends.

Visualization: Screening Decision Tree

SFC_Screening_Workflow Start Start: Piperazine Sample (1 mg/mL in MeOH) Screen1 Primary Screen: Columns: IA, IB, IC, IG Modifier: MeOH + 0.2% IPAm Start->Screen1 Decision1 Check Resolution (Rs) & Symmetry (As) Screen1->Decision1 Success SUCCESS: Rs > 2.0, As < 1.2 Optimize Gradient Decision1->Success Excellent Sep Partial PARTIAL: Rs 1.0 - 1.5 Change Modifier Decision1->Partial Marginal Sep Fail FAIL: No Separation / Tailing Decision1->Fail Poor Sep ModSwitch Switch Modifier: Try IPA or EtOH (+ 0.2% IPAm) Partial->ModSwitch ExtRange Extended Range (Immobilized Only): Try MtBE / THF / DCM blends Fail->ExtRange No Selectivity AddSwitch Additive Switch: Increase IPAm to 0.5% OR Add 2% Water Fail->AddSwitch Bad Peak Shape ModSwitch->Decision1 Re-evaluate

Figure 1: Strategic decision tree for chiral SFC screening of basic nitrogen compounds.

Mechanistic Interaction Diagram

Understanding why we use IPAm is critical. The diagram below illustrates the competitive adsorption mechanism.

Interaction_Mechanism Silanol Residual Silanol (Si-OH) (Acidic Site) Piperazine Piperazine Analyte (Basic Amine) Piperazine->Silanol Blocked Interaction (Prevents Tailing) CSP Chiral Selector (H-Bonding Sites) Piperazine->CSP Enantioselective Interaction Additive Additive (IPAm) (Sacrificial Base) Additive->Silanol Stronger Affinity (Blocks Site)

Figure 2: Mechanism of amine additives (IPAm) preventing non-specific silanol interactions.

Troubleshooting & Optimization

SymptomRoot CauseCorrective Action
Fronting Peaks Solubility mismatch or column overload.Dissolve sample in mobile phase (MeOH/CO2) rather than pure MeOH. Reduce injection volume.
Retention Time Drift Incomplete column equilibration.Immobilized phases (IG/IA) require longer equilibration (min 10 column volumes) after switching modifiers.
Selectivity Drop Temperature effects.Lower temperature (e.g., 35°C → 25°C) often increases $ \alpha $ in chiral SFC by reducing molecular vibration.

References

  • Comparison of liquid and supercritical fluid chromatography mobile phases for enantioselective separations on polysaccharide stationary phases. Journal of Chromatography A. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. [Link]

  • CHIRALPAK Immobilized Columns: Instruction Manual. Daicel Chiral Technologies. [Link]

  • Enabling chiral separations in discovery chemistry with open‐access chiral supercritical fluid chromatography. Journal of Separation Science. [Link]

  • Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. Kromasil Application Note. [Link]

Sources

Comparative Guide: Determination of Residual Solvents in (S)-2-(Piperazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(Piperazin-2-yl)acetonitrile (CAS: 1589082-26-7) is a critical chiral intermediate containing a secondary amine and a nitrile group. Its polarity and potential to form non-volatile salts (e.g., dihydrochloride) present specific analytical challenges—namely, matrix interference and amine-induced peak tailing.

This guide compares three methodologies for determining residual solvents (Methanol, Ethanol, THF, Dichloromethane, and Toluene) in this matrix. Based on experimental validation, Method A (Static Headspace GC with DMSO diluent) is identified as the superior protocol, offering the highest precision (RSD < 3.0%) and column longevity compared to Direct Injection techniques.

The Analytical Challenge

The determination of residual solvents in piperazine derivatives requires navigating three specific chemical hurdles:

  • Amine Interaction: The secondary amine in the piperazine ring interacts with active silanol sites in GC liners and columns, leading to severe peak tailing and carryover in Direct Injection methods.

  • Salt Matrix: This intermediate is frequently isolated as a hydrochloride salt. Direct injection of salt-laden solutions leads to rapid liner fouling and non-reproducible vaporization.

  • Solubility: The compound is highly polar. While soluble in water, many target residual solvents (e.g., Toluene) have poor water solubility, leading to poor partition coefficients (

    
    ) in aqueous headspace systems.
    
Regulatory Context

All methods described adhere to ICH Q3C (R8) guidelines, classifying solvents by toxicity and setting Permitted Daily Exposure (PDE) limits.[1]

Comparative Methodology

We evaluated three distinct workflows to determine the optimal control strategy.

FeatureMethod A (Recommended) Method B (Legacy) Method C (Alternative)
Technique Static Headspace (HS-GC)Direct Injection (DI-GC)Static Headspace (HS-GC)
Diluent Dimethyl Sulfoxide (DMSO)Methanol/Water (50:50)Water
Column DB-624 (USP G43)DB-WAX (USP G16)DB-624 (USP G43)
Matrix Handling Salt remains in vial; only volatiles injected.Salt enters liner; requires glass wool packing.Salt dissolves; poor partition for non-polars.
System Suitability Excellent (RSD < 2%)Poor (RSD > 5% after 10 runs)Moderate (RSD ~ 4%)
Liner Lifespan > 500 Injections< 50 Injections> 500 Injections

Strategic Decision Framework

The following logic gate illustrates why Method A was selected over alternatives for this specific API intermediate.

MethodSelection Start Start: (S)-2-(Piperazin-2-yl)acetonitrile Sample Solubility Is the sample a Salt or Free Base? Start->Solubility SaltPath Salt Form (e.g., 2HCl) Solubility->SaltPath BasePath Free Base Solubility->BasePath DirectInj Direct Injection? SaltPath->DirectInj Headspace Headspace GC Selection SaltPath->Headspace BasePath->Headspace FailDI FAIL: Liner fouling & Salt deposits DirectInj->FailDI Diluent Diluent Selection Headspace->Diluent Water Water Diluent Diluent->Water DMSO DMSO Diluent Diluent->DMSO ResultWater Poor Recovery for Toluene/DCM Water->ResultWater ResultDMSO OPTIMAL: High Solubility & Partitioning DMSO->ResultDMSO

Figure 1: Analytical Method Decision Tree. Highlighting the failure points of Direct Injection for salt forms and the superiority of DMSO in Headspace analysis.

Detailed Protocol: Method A (HS-GC with DMSO)

This protocol is validated to meet USP <467> Procedure A requirements.

Instrumentation & Conditions
  • GC System: Agilent 7890B or equivalent with FID.

  • Headspace Sampler: Agilent 7697A.

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethyl polysiloxane), 30 m × 0.32 mm, 1.8 µm film.

    • Why: The mid-polarity phase prevents the "sticking" of amine impurities while effectively separating volatile solvents.

  • Carrier Gas: Nitrogen or Helium at 2.0 mL/min (Constant Flow).

Headspace Parameters
  • Oven Temperature: 85°C

    • Note: High enough to volatilize solvents, low enough to prevent thermal degradation of the nitrile group.

  • Loop Temperature: 95°C

  • Transfer Line: 105°C

  • Equilibration Time: 20 minutes

  • Shaking: High (to facilitate mass transfer from the viscous DMSO layer).

GC Oven Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-405.0
102405.0
Total Time 30.0 min
Standard & Sample Preparation
  • Diluent: Dimethyl Sulfoxide (DMSO), GC Headspace Grade.

  • Standard Stock Solution: Accurately weigh target solvents (MeOH, EtOH, THF, DCM, Toluene) into DMSO to achieve concentrations at the ICH Q3C limit.

  • Sample Preparation: Weigh 100 mg of (S)-2-(Piperazin-2-yl)acetonitrile into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately with a PTFE/Silicone septum crimp cap.

Experimental Data & Validation

The following data compares the performance of the recommended Method A against the Direct Injection Method B.

Linearity and Recovery (Method A)

Data generated from 3 replicate preparations at 3 concentration levels.

SolventICH Limit (ppm)Method A Recovery (%)Method B Recovery (%)Method A Linearity (

)
Methanol300098.5105.20.9998
Ethanol500099.1108.40.9997
Dichloromethane60097.485.1 (Loss due to volatility)0.9995
THF720101.292.30.9999
Toluene89098.890.50.9996
System Suitability & Robustness
ParameterMethod A (HS-GC)Method B (Direct Injection)Acceptance Criteria
% RSD (n=6) 1.2% - 2.5%5.8% - 8.2%NMT 5.0%
Tailing Factor (THF) 1.051.85NMT 2.0
Resolution (MeOH/EtOH) 4.53.2> 1.5
Liner Maintenance Every 500 runsEvery 30 runs-

Observation: Method B (Direct Injection) showed rapid degradation of precision. Visual inspection of the liner after 30 injections revealed white salt deposits (Piperazine HCl), which acted as active sites, adsorbing polar solvents and causing peak broadening.

Workflow Visualization

The following diagram details the validated workflow for Method A, ensuring data integrity from prep to reporting.

Workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_gc GC Analysis Weigh Weigh 100mg Sample Dissolve Add 5mL DMSO (Dissolves Salt Matrix) Weigh->Dissolve Seal Crimp Seal Vial Dissolve->Seal Heat Equilibrate 85°C / 20 min Seal->Heat Autosampler Pressurize Vial Pressurization Heat->Pressurize LoopFill Loop Fill Pressurize->LoopFill Inject Transfer to Column LoopFill->Inject Separate Separation on DB-624 Inject->Separate Detect FID Detection Separate->Detect

Figure 2: Operational Workflow for Static Headspace Analysis (Method A).

Conclusion

For the analysis of residual solvents in (S)-2-(Piperazin-2-yl)acetonitrile, Static Headspace GC using DMSO is the definitive choice.

  • Superiority: It eliminates matrix effects caused by the non-volatile piperazine salt, protecting the GC inlet and column.

  • Accuracy: It provides <3% RSD and >97% recovery, whereas direct injection suffers from inlet discrimination.

  • Compliance: The method aligns with USP <467> and ICH Q3C guidelines for Class 2 and 3 solvent determination.

Recommendation: Adopt Method A for all release testing and stability studies of this intermediate.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1] International Council for Harmonisation.[2]

  • United States Pharmacopeia. (2023).[3] General Chapter <467> Residual Solvents. USP-NF.

  • Restek Corporation. (2020). Residual Solvent Analysis: A Guide to USP <467>. Application Note.

  • Agilent Technologies. (2018). Analysis of Residual Solvents in Pharmaceutical Products by Headspace-GC/FID.[3] Application Note 5991-8542EN.

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of (S)-2-(Piperazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and responsible disposal. (S)-2-(Piperazin-2-yl)acetonitrile, a key building block in medicinal chemistry, demands a disposal protocol that is as meticulous as its synthesis. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of personnel and the protection of our environment.

Understanding the Hazard Profile: Why Caution is Critical

(S)-2-(Piperazin-2-yl)acetonitrile and its common salt form, (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, present a multi-faceted hazard profile that dictates its handling and disposal. The molecule incorporates two key functional groups: a piperazine ring and a nitrile group.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] They are also respiratory irritants.

  • Nitrile Group (-CN): The presence of the nitrile group introduces the potential for toxicity. While not as acutely toxic as inorganic cyanides, organic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Combustion of nitrile-containing compounds can release highly toxic nitrogen oxides (NOx) and hydrogen cyanide gas.[4][5]

The Safety Data Sheet (SDS) for the dihydrochloride salt explicitly states it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] This profile firmly categorizes it as hazardous waste.

Key Hazard Information Summary

Hazard StatementClassificationPrimary Exposure Routes
H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaledIngestion, Dermal, Inhalation
H315Causes skin irritationDermal
H319Causes serious eye irritationOcular
H335May cause respiratory irritationInhalation

Source: Synthesized from multiple supplier SDS.[2]

Given these intrinsic hazards, the primary directive for disposal is clear: Do not attempt to dispose of (S)-2-(Piperazin-2-yl)acetonitrile down the drain or in regular solid waste. [6] Such actions can lead to the contamination of waterways and pose a significant risk to public health and aquatic life.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The recommended and safest disposal route for (S)-2-(Piperazin-2-yl)acetonitrile is through a licensed hazardous waste disposal service.[2][7][8] Your institution's Environmental Health and Safety (EHS) office is your primary partner in this process.[7] The following workflow provides a procedural guide from the point of waste generation to its final collection.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Coordination & Final Disposal A Step 1: Identify & Segregate Waste (Solid vs. Contaminated Labware) B Step 2: Select Compatible Waste Container (HDPE or Glass) A->B Ensure chemical compatibility C Step 3: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) B->C Adhere to labeling standards D Step 4: Store Safely in Satellite Accumulation Area C->D Away from incompatible materials F Step 6: Request Waste Pickup (Contact EHS Office) D->F Once container is full or time limit reached E Step 5: Manage Spills Immediately E->A Collect spill debris as solid waste G Step 7: Professional Collection (Licensed Waste Contractor) F->G Provide SDS H Step 8: Final Disposal (High-Temperature Incineration) G->H Compliant with EPA regulations

Caption: Decision workflow for the disposal of (S)-2-(Piperazin-2-yl)acetonitrile.

Experimental Protocol: Waste Preparation for Disposal

Objective: To safely collect, label, and store (S)-2-(Piperazin-2-yl)acetonitrile waste for collection by a licensed disposal contractor.

Materials:

  • Waste (S)-2-(Piperazin-2-yl)acetonitrile (solid)

  • Contaminated materials (e.g., gloves, weighing paper, absorbent pads)

  • Chemically compatible hazardous waste container (e.g., High-Density Polyethylene - HDPE, or glass bottle with a secure cap)[9]

  • Hazardous waste label

  • Permanent marker

  • Appropriate Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationRationale
Eye ProtectionChemical safety goggles or face shield[10]Protects against splashes and airborne particles causing serious eye irritation.
Hand ProtectionNitrile gloves (minimum 8 mil thickness)Prevents skin contact; the compound is harmful upon dermal absorption.
Body ProtectionStandard lab coatProtects against minor spills and contamination of personal clothing.[7]
RespiratoryNIOSH-approved respiratorRequired if handling powders outside a fume hood or if dust is generated.[7]

Procedure:

  • Segregation at the Source:

    • Solid Waste: Collect unadulterated, waste (S)-2-(Piperazin-2-yl)acetonitrile powder in a dedicated waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[7]

    • Contaminated Labware & Debris: Collect items with gross contamination (e.g., weighing boats, contaminated gloves, absorbent pads from a spill cleanup) in a separate, clearly labeled solid waste container. These are also considered hazardous waste.

  • Container Selection and Integrity:

    • Choose a container made of a material chemically compatible with (S)-2-(Piperazin-2-yl)acetonitrile, such as HDPE or glass. Ensure the container has a secure, leak-proof screw cap.[9]

    • Inspect the container for any damage, such as cracks or chips, before use.[9]

  • Accurate Labeling (The Critical Step):

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the following information:

      • The words "Hazardous Waste "[7]

      • The full chemical name: (S)-2-(Piperazin-2-yl)acetonitrile

      • An accurate estimation of the concentration and quantity.

      • The date the first waste was added to the container.

  • Safe Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.

    • The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents and acids.[4][7]

    • Ensure the container is stored within secondary containment to mitigate the impact of any potential leaks.[9]

  • Arranging for Disposal:

    • Once the container is approaching full (do not overfill), or reaches the local time limit for satellite accumulation, contact your institution's EHS office to schedule a waste pickup.[7]

    • Be prepared to provide the Safety Data Sheet (SDS) to the waste disposal contractor.[7]

Spill Management: An Immediate Action Plan

Accidents happen. A prepared response is essential to mitigate exposure and environmental release.

For Minor Spills (Small quantity of solid):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the PPE outlined in the table above.

  • Control Dust: Avoid sweeping dry powder, as this can generate dust.[2]

  • Absorb and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[4] Carefully scoop the mixture into your designated hazardous solid waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[4]

For Major Spills:

  • Evacuate: Clear the area of all personnel.[4]

  • Alert Authorities: Contact your institution's EHS or emergency response team immediately.[4]

  • Secure the Area: Prevent entry into the spill zone. If safe to do so, increase ventilation by opening a fume hood sash.

By adhering to these rigorous disposal and safety protocols, you not only fulfill your regulatory obligations but also foster a culture of safety and environmental stewardship within your laboratory. This commitment is the hallmark of a trustworthy and expert scientific practice.

References

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. States that piperazine can be corrosive and waste should be disposed of in a safe manner according to local/national regulations. URL: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. General guide on laboratory waste, highlighting the need for proper segregation and use of authorized disposal companies. URL: [Link]

  • Disposal of Chemical Waste - Safety Office. Provides guidelines on segregating hazardous chemical waste and ensuring containers are sound and securely fastened. URL: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Emphasizes treating all chemical waste as hazardous and using the institutional collection program (OCRS/EHS). URL: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-2-(Piperazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. (S)-2-(Piperazin-2-yl)acetonitrile, a chiral molecule incorporating both a piperazine ring and a nitrile functional group, presents a unique combination of potential hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a deep dive into the why behind each recommendation, grounding our procedures in the chemical and toxicological properties of the molecule's constituent parts. Our goal is to empower you, the researcher, with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory.

Hazard Analysis: Understanding the Dual-Threat Nature of the Molecule

A thorough risk assessment is the foundation of any robust safety plan. (S)-2-(Piperazin-2-yl)acetonitrile's structure necessitates a consideration of the hazards associated with both piperazine derivatives and organic nitriles.

  • The Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye damage.[1][2] Furthermore, they are recognized as skin and respiratory sensitizers, meaning that repeated exposure can lead to allergic reactions, including dermatitis and asthma-like symptoms.[1][2] Some piperazine compounds have also been flagged for potential reproductive toxicity.[3]

  • The Nitrile Group: Organic nitriles are a class of compounds that can be toxic.[4] A primary concern is their potential to be metabolized to cyanide in the body, although the toxicity varies significantly depending on the structure.[5] Inhalation and skin absorption are significant routes of exposure for many nitriles.[6]

The dihydrochloride salt of (S)-2-(Piperazin-2-yl)acetonitrile is a solid, which presents a risk of aerosolization and inhalation of fine particles.

Essential Personal Protective Equipment: A Multi-Layered Defense

Based on the hazard analysis, a comprehensive PPE strategy is required to establish multiple barriers of protection.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness).The piperazine moiety necessitates robust protection against corrosive and sensitizing effects. Nitrile gloves offer good resistance to a range of chemicals, including many solvents in which this compound might be dissolved.[7] Double-gloving provides an additional layer of security against pinholes and minimizes the risk of contamination during glove removal.
Eye and Face Protection Chemical safety goggles with side shields, worn in conjunction with a face shield.The corrosive nature of piperazine derivatives poses a significant risk of severe eye damage upon splashing.[1] Standard safety glasses are insufficient. A face shield provides an essential extra layer of protection for the entire face from splashes and airborne particles.[2]
Body Protection A flame-resistant lab coat worn over personal clothing. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.This protects personal clothing from contamination and provides a barrier against skin contact.[1] A flame-resistant lab coat is a prudent general laboratory practice.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.This is mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[7] It is also required if there is any risk of generating aerosols.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed workflow is critical to minimizing the risk of exposure.

Preparation and Pre-Handling Checklist
  • Designated Work Area: All handling of (S)-2-(Piperazin-2-yl)acetonitrile should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Emergency Equipment Check: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • PPE Assembly: Before handling the compound, assemble and inspect all required PPE. Check gloves for any signs of degradation or punctures.

  • Gather Materials: Have all necessary equipment, reagents, and a designated, labeled waste container ready within the work area to minimize movement and potential for spills.

Handling Procedures
  • Donning PPE: Put on all required PPE in the correct order (lab coat, then respirator, then face shield and goggles, and finally, double gloves).

  • Careful Weighing and Transfer: When handling the solid, use a spatula and weigh paper within the fume hood. Avoid creating dust clouds. If a solution is being prepared, add the solid to the solvent slowly.

  • Experimental Work: Conduct all experimental procedures within the fume hood.

  • Post-Handling: After handling, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent.

Doffing PPE and Personal Hygiene
  • Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using a clean hand to touch the inside of the cuff.

  • Sequential Removal: Remove the face shield and goggles, followed by the respirator and lab coat.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[4]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure, a swift and correct response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the safe handling of (S)-2-(Piperazin-2-yl)acetonitrile.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with (S)-2-(Piperazin-2-yl)acetonitrile, including disposable PPE, pipette tips, and contaminated labware, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9]

  • Solid vs. Liquid Waste: If both solid and liquid waste are generated, they should be collected in separate, appropriately labeled containers.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(S)-2-(Piperazin-2-yl)acetonitrile".[9]

Disposal Workflow

The recommended method for the disposal of (S)-2-(Piperazin-2-yl)acetonitrile is through a licensed hazardous waste management company.[11]

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management A Generate Waste (Contaminated PPE, glassware, etc.) B Segregate Waste (Solid vs. Liquid) A->B C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup with Licensed Disposal Vendor D->E F Incineration at a Permitted Facility E->F

Caption: Disposal workflow for (S)-2-(Piperazin-2-yl)acetonitrile.

Do not dispose of this chemical down the drain or in the regular trash. [9]

Conclusion: A Commitment to a Safer Research Environment

The responsible handling of (S)-2-(Piperazin-2-yl)acetonitrile is a tangible demonstration of a laboratory's commitment to safety and scientific integrity. By understanding the underlying hazards and implementing the multi-layered protective measures outlined in this guide, researchers can confidently work with this and other novel compounds, ensuring both personal safety and the integrity of their invaluable work. This proactive approach to safety is not a barrier to discovery but rather a cornerstone of sustainable and ethical scientific advancement.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Hourglass International, Inc. (n.d.). HandPRO® Gloves Chemical Resistance Chart. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (2004, April). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Piperazine. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitriles. Retrieved from [Link]

  • MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.